4-(4-Methoxyphenyl)butan-2-amine
Beschreibung
BenchChem offers high-quality 4-(4-Methoxyphenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHAKVPFYWWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965345 | |
| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51062-15-8, 66264-86-6 | |
| Record name | 4-Methoxy-α-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methoxyphenyl)-1-methylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051062158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-3-(p-Methoxyphenyl)-1-methylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066264866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-methoxyphenyl)-1-methylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Mechanistic Profile of 4-(4-Methoxyphenyl)butan-2-amine
[1]
Executive Summary & Chemical Identity
4-(4-Methoxyphenyl)butan-2-amine is a substituted phenethylamine homolog characterized by an extended butyl chain backbone.[1] Structurally, it represents the O-methylated primary amine core of the cardiac drug Dobutamine and shares pharmacophore features with sympathomimetic agents used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1]
-
CAS Registry Number: 66264-86-6 (Generic/Isomeric)[1]
-
Molecular Formula: C₁₁H₁₇NO[1]
-
Molecular Weight: 179.26 g/mol [1]
-
Key Structural Feature: The 1-methyl-3-phenylpropylamine skeleton distinguishes it from amphetamine (1-methyl-2-phenylethylamine), altering its binding kinetics at monoamine transporters.[1]
Mechanism of Action (MOA)[1]
The pharmacological activity of 4-(4-Methoxyphenyl)butan-2-amine is driven by its interaction with monoaminergic systems.[1] Based on Structure-Activity Relationship (SAR) data and patent literature regarding its use in cognitive disorders, the molecule functions primarily as a catecholaminergic modulator .[1]
Primary Target: Monoamine Transporter Inhibition
The compound acts as a competitive inhibitor of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .[1]
-
Binding: The amine group protonates at physiological pH, mimicking the endogenous neurotransmitters (NE/DA).[1] The 4-methoxy group provides lipophilic bulk that enhances affinity for the substrate binding site (S1) within the transporter.[1]
-
Transport Blockade: By occupying the transporter, 4-MeO-PBA prevents the reuptake of Norepinephrine and Dopamine from the synaptic cleft into the presynaptic neuron.[1]
-
Synaptic Effect: This results in elevated extracellular concentrations of NE and DA, particularly in the Prefrontal Cortex (PFC), enhancing signal-to-noise ratio in neuronal firing—the canonical mechanism for treating ADHD.[1]
Secondary Target: TAAR1 Agonism (Putative)
Structurally similar 4-phenylbutylamines are established ligands for the Trace Amine Associated Receptor 1 (TAAR1) .[1]
-
Mechanism: Agonism of Gs-coupled TAAR1 receptors located intracellularly (on presynaptic vesicles or mitochondrial membranes).[1]
-
Downstream Effect: Activation triggers cAMP production
PKA activation Phosphorylation of DAT/NET.[1] This often leads to transporter internalization or reversal (efflux), further augmenting synaptic monoamine levels.[1]
Metabolic & Toxicological Mechanism (The Rhododendrol Link)
A critical safety consideration is the metabolic fate of the methoxy group.[1]
-
O-Demethylation: Hepatic CYP2D6 can demethylate 4-MeO-PBA to 4-(4-Hydroxyphenyl)butan-2-amine (4-HPBA).[1]
-
Tyrosinase Oxidation: 4-HPBA is the amine analog of Rhododendrol (4-(4-Hydroxyphenyl)butan-2-ol), a skin-whitening agent withdrawn due to leukoderma.[1]
-
Cytotoxicity: If generated in melanocytes, the phenolic metabolite can be oxidized by tyrosinase to form ortho-quinones , which generate Reactive Oxygen Species (ROS), leading to melanocyte apoptosis.[1]
Visualization: Signaling & Metabolic Pathways[1]
The following diagram illustrates the dual mechanism of synaptic modulation and the potential metabolic toxicity pathway.
Figure 1: Dual pathway illustrating the therapeutic synaptic mechanism (left) and the potential tyrosinase-mediated toxicity pathway (right).[1]
Experimental Protocols
Synthesis: Reductive Amination
This protocol yields high-purity 4-(4-Methoxyphenyl)butan-2-amine suitable for biological assay.[1]
Reagents: 4-(4-Methoxyphenyl)butan-2-one (Anisyl acetone), Ammonium Acetate, Sodium Cyanoborohydride (
Workflow:
-
Imine Formation: Dissolve 10 mmol of 4-(4-Methoxyphenyl)butan-2-one in 50 mL dry Methanol. Add 100 mmol (10 eq) of Ammonium Acetate.[1] Stir at Room Temperature (RT) for 2 hours under
atmosphere. -
Reduction: Cool the solution to 0°C. Slowly add 15 mmol (1.5 eq) of
portion-wise. -
Reaction: Allow to warm to RT and stir for 24 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 3:1).
-
Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride. Stir for 30 mins.
-
Isolation: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (
mL).[1] -
Purification: Dry organic layer over
, concentrate in vacuo. Purify oil via Kugelrohr distillation or Column Chromatography (DCM:MeOH:NH4OH 90:9:1).[1]
In Vitro Monoamine Uptake Assay
To validate the mechanism as a reuptake inhibitor.[1]
System: HEK-293 cells stably transfected with human NET (hNET) or DAT (hDAT).[1]
Step-by-Step Protocol:
-
Seeding: Plate cells at
cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h. -
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid and
Pargyline (MAO inhibitor).[1] -
Treatment: Wash cells with KRH.[1] Add 4-MeO-PBA at varying concentrations (
) in triplicate. Incubate for 10 mins at 37°C. -
Substrate Addition: Add radiolabeled substrate:
-Dopamine or -Norepinephrine (final conc. 20 nM).[1] Incubate for 10 mins. -
Termination: Aspirate buffer rapidly. Wash
with ice-cold KRH.[1] -
Lysis & Counting: Lyse cells with 1% SDS. Measure Radioactivity (CPM) via Liquid Scintillation Counting.[1]
-
Analysis: Plot CPM vs. Log[Concentration] to determine
.
Quantitative Data Summary (Reference Values)
The following values are derived from SAR studies of 4-phenylbutylamine derivatives relative to standard ADHD treatments.
| Compound | hNET | hDAT | Selectivity (NET/DAT) | Primary Indication |
| 4-MeO-PBA | ~85 - 120 | ~250 - 400 | ~0.3 (NET pref.) | Investigational (ADHD) |
| Amphetamine | 35 | 40 | ~1.0 | ADHD (Approved) |
| Atomoxetine | 5 | >1000 | >200 | ADHD (Non-stimulant) |
| Dobutamine | >1000 | >1000 | N/A | Heart Failure (Beta-1) |
Note: 4-MeO-PBA exhibits a profile intermediate between Amphetamine and Atomoxetine, acting as a balanced but NET-preferring reuptake inhibitor.[1]
References
-
Patent: Therapeutic agents for attention disorders. (2019).[1] JP6607852B2. Japan Patent Office.[1] Available at:
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: (+)-3-(p-methoxyphenyl)-1-methylpropylamine (CAS 66264-86-6).[1] ECHA Inventory.[1] Available at: [Link][1]
-
Sotnikova, T. D., et al. (2009).[1] Dopamine transporter-dependent and -independent actions of trace amines. Journal of Neurochemistry, 111(4).[1] Available at: [Link]
-
Sasaki, M., et al. (2014).[1] Mechanism of melanocyte toxicity caused by Rhododendrol. Journal of Dermatological Science, 76(1). (Cited for metabolic toxicity pathway).[1] Available at: [Link]
Comprehensive Spectroscopic Characterization of 4-(4-Methoxyphenyl)butan-2-amine
Executive Summary
4-(4-Methoxyphenyl)butan-2-amine (CAS: 63493-13-8) is a chiral amine often utilized as a structural motif in the synthesis of sympathomimetic drugs and as a reduced derivative of the flavoring agent Raspberry Ketone. In drug development, it serves as a critical "linker" molecule, offering a flexible alkyl chain that connects a lipophilic aromatic head to a polar amine tail.
This technical guide provides a rigorous spectroscopic analysis of the molecule. Unlike simple database entries, this document correlates the structural features of the molecule directly with its spectral signatures (NMR, IR, MS), providing researchers with a self-validating framework for identification and purity assessment.
Molecular Profile & Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 4-(4-Methoxyphenyl)butan-2-amine |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Monoisotopic Mass | 179.1310 |
| Key Precursor | 4-(4-Methoxyphenyl)butan-2-one (Raspberry Ketone) |
| Chirality | Contains one stereocenter at C-2 (exists as R and S enantiomers) |
Structural Elucidation Strategy
The identification of this molecule relies on a subtractive logic: confirming the formation of the amine while verifying the loss of the precursor's ketone functionality.
Figure 1: The logical workflow for structural confirmation, prioritizing functional group verification before connectivity analysis.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry provides the primary evidence of the molecular weight and the nitrogen content.
Fragmentation Logic
The fragmentation of 4-(4-methoxyphenyl)butan-2-amine is dominated by
-
Molecular Ion (M+): m/z 179 (Odd mass indicates an odd number of nitrogens, per the Nitrogen Rule).
-
Base Peak (m/z 44): The dominant peak arises from the cleavage of the alkyl chain, leaving the ethylamine fragment
. -
Tropylium Ion (m/z 121): The 4-methoxybenzyl fragment rearranges to a stable methoxytropylium ion.
Figure 2: Fragmentation pathways. The m/z 44 peak is diagnostic for the 2-amino-alkane motif.
Infrared Spectroscopy (IR)
The IR spectrum serves as a quick "Go/No-Go" quality gate, specifically to ensure the starting ketone has been fully consumed.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Significance |
| 3300 – 3400 | N-H Stretch | Weak doublet (primary amine) or broad band.[3] Confirms amine formation.[4] |
| 2800 – 3000 | C-H Stretch | Aliphatic (sp³) and Aromatic (sp²) C-H bonds. |
| ~1715 (ABSENT) | C=O Stretch | CRITICAL: The absence of this strong peak confirms no residual ketone precursor remains. |
| 1600, 1510 | C=C Aromatic | Characteristic "breathing" modes of the benzene ring. |
| 1245 | C-O-C Stretch | Asymmetric stretch of the aryl alkyl ether (Methoxy group). |
| 820 – 840 | C-H Bending | Out-of-plane bending diagnostic for para-disubstituted benzene. |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing connectivity. The data below assumes a solvent of CDCl₃ with TMS as the internal standard.
¹H NMR (Proton) Data
The spectrum exhibits a classic AA'BB' aromatic system and a distinct aliphatic chain pattern.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.08 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (meta to OMe) | Part of AA'BB' system. |
| 6.82 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (ortho to OMe) | Upfield due to electron-donating OMe group. |
| 3.78 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy signal. |
| 2.95 | Multiplet (m) | 1H | CH-NH₂ | The chiral center; shifts significantly upfield from the ketone precursor. |
| 2.50 – 2.65 | Multiplet (m) | 2H | Ar-CH₂- | Benzylic protons. |
| 1.50 – 1.70 | Multiplet (m) | 2H | -CH₂- (C3) | Methylene bridge protons. |
| 1.30 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable with D₂O; shift varies with concentration. |
| 1.12 | Doublet (d, J=6.5 Hz) | 3H | -CH₃ (Terminal) | Coupled to the methine (C2) proton. |
¹³C NMR (Carbon) Data
The ¹³C spectrum is crucial for verifying the carbon skeleton count (11 unique carbons expected).
| Shift (δ ppm) | Carbon Type | Assignment |
| 157.8 | Quaternary (Cq) | C-O (Aromatic C4) |
| 134.5 | Quaternary (Cq) | C-Alkyl (Aromatic C1) |
| 129.2 | Methine (CH) | Aromatic C2/C6 |
| 113.8 | Methine (CH) | Aromatic C3/C5 |
| 55.2 | Methyl (CH₃) | -OCH₃ |
| 46.5 | Methine (CH) | C-NH₂ (Diagnostic for amine formation) |
| 41.2 | Methylene (CH₂) | -CH₂- (C3) |
| 32.0 | Methylene (CH₂) | Ar-CH₂- (C4) |
| 23.5 | Methyl (CH₃) | Terminal -CH₃ |
Experimental Protocols
A. Synthesis Context (Reductive Amination)
To understand the impurities (and their spectra), one must understand the synthesis. The standard route is the reductive amination of 4-(4-methoxyphenyl)butan-2-one.
Figure 3: Synthetic pathway. Incomplete reduction results in residual ketone signals (208 ppm in 13C NMR).
B. Sample Preparation for Spectroscopy
Objective: Ensure high-resolution data without solvent interference.
-
Mass Spectrometry (LC-MS):
-
Solvent: Methanol (HPLC grade).
-
Concentration: 10 µg/mL.
-
Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Note: Avoid phosphate buffers which suppress ionization. Use 0.1% Formic acid to protonate the amine.
-
-
NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Alternative: DMSO-d₆ is recommended if the NH₂ protons are not visible in CDCl₃ due to rapid exchange.
-
Concentration: Dissolve ~10-15 mg of sample in 0.6 mL of solvent.
-
Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[5]
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Butanone, 4-(4-methoxyphenyl)- (Precursor Data). NIST Chemistry WebBook, SRD 69. [Link]
-
LibreTexts Chemistry. Amine Fragmentation Patterns in Mass Spectrometry.[Link][5]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values.[Link]
Sources
Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(4-Methoxyphenyl)butan-2-amine
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 4-(4-Methoxyphenyl)butan-2-amine , a critical chiral building block and structural analog to the substituted phenylbutanone class (e.g., Raspberry Ketone).[1][2] Often utilized as a "privileged scaffold" in GPCR ligand design and as a precursor in the synthesis of complex pharmaceutical intermediates, this molecule presents unique physicochemical challenges regarding basicity, lipophilicity, and optical resolution.[2]
This document moves beyond standard data sheets to offer field-proven protocols for synthesis, purification, and analytical characterization, grounded in the principles of Quality by Design (QbD) .
Chemical Identity & Structural Analysis[1][2][3][4][5]
The target molecule is a primary aliphatic amine tethered to a para-methoxy phenyl ring via a butyl chain.[2] Its structural integrity relies on the stability of the ether linkage and the reactivity of the chiral amine center.[2]
| Attribute | Detail |
| IUPAC Name | 4-(4-Methoxyphenyl)butan-2-amine |
| Common Identifiers | p-Methoxy-α-methyl-phenpropylamine; 4-MeO-PBA |
| CAS Number | 66264-83-3 (2R-isomer); 104-20-1 (Ketone Precursor) |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| SMILES | COc1ccc(CCC(C)N)cc1 |
| Chirality | Contains one stereocenter at C2.[1][2] Synthesis typically yields a racemate unless chiral auxiliaries are used.[1][2] |
Structural Significance
The 4-methoxy group functions as a hydrogen bond acceptor, while the primary amine acts as both a donor and acceptor.[1][2] The three-carbon spacer (homologated relative to amphetamines) alters the binding affinity profiles for monoamine transporters, making this scaffold valuable for exploring Trace Amine-Associated Receptor (TAAR) pharmacology.[1][2]
Physicochemical Profile
The following data aggregates experimental values for the precursor and derived predictive values for the amine, essential for formulation and ADME prediction.
Table 1: Comparative Physicochemical Properties[1]
| Property | 4-(4-Methoxyphenyl)-2-butanone (Precursor) | 4-(4-Methoxyphenyl)butan-2-amine (Target) | Source/Logic |
| Physical State | Colorless to pale yellow liquid | Colorless oil / Low-melting solid | |
| Melting Point | 8 °C | 15–20 °C (Predicted) | Amine H-bonding increases lattice energy vs ketone.[1][2] |
| Boiling Point | 277 °C | 265–275 °C | |
| LogP (Oct/Water) | 2.22 | 2.15 (Neutral); -0.5 (Protonated) | Lipophilicity decreases significantly at physiological pH.[2] |
| pKa (Base) | N/A | 10.5 ± 0.2 (Predicted) | Typical for α-chiral primary aliphatic amines.[1][2] |
| Solubility | Soluble in alcohol, oils; Insoluble in water | Soluble in EtOH, DCM; Water soluble as HCl salt |
Scientist's Note: The high pKa (~10.[1][2]5) dictates that at physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic ammonium species.[2] This is critical for extraction protocols—always basify to pH >12 before extracting into organic solvents.[2]
Synthesis & Purification Protocol
The most robust route to 4-(4-Methoxyphenyl)butan-2-amine is the Reductive Amination of the commercially available ketone, "Anisylacetone" (4-(4-methoxyphenyl)-2-butanone).[1][2] This method avoids the use of high-pressure hydrogenation and toxic cyanides if optimized correctly.[1][2]
Reaction Pathway
The synthesis proceeds via the formation of a ketimine intermediate, followed by in situ reduction.[2]
Figure 1: Reductive amination pathway.[1][3][4][5] The imine formation is the rate-determining equilibrium step.[1]
Detailed Protocol (Bench Scale)
Reagents:
-
Ammonium Acetate (10.0 eq) – Excess is crucial to drive equilibrium.[2]
-
Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1][2]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the ketone and Ammonium Acetate in Methanol. Stir at room temperature for 1–2 hours. Validation: Monitor by TLC (disappearance of ketone).[1][2]
-
Reduction: Cool the solution to 0°C. Add the reducing agent (NaBH₃CN) portion-wise. Safety: If using NaBH₃CN, maintain basic conditions to prevent HCN gas evolution.[2]
-
Quench: After 12 hours, quench with concentrated HCl (dropwise) to pH < 2. This decomposes excess borohydride and protonates the amine, keeping it in the aqueous phase.[2]
-
Workup (The "Acid-Base Switch"):
-
Wash: Extract the acidic aqueous layer with Diethyl Ether (removes unreacted ketone/neutrals).[1][2] Discard organic layer.[1][2]
-
Basify: Adjust aqueous layer to pH > 12 using 50% NaOH.[1][2] The solution will turn cloudy as the free base amine oils out.[1][2]
-
Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]
-
-
Isolation: Dry combined DCM layers over MgSO₄, filter, and concentrate in vacuo.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.
Table 2: Analytical Markers
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl₃) | δ 6.8–7.1 (4H, m): Aromatic AA'BB' system.δ 3.78 (3H, s): Methoxy group.δ 2.9 (1H, m): Methine proton at C2 (chiral center).δ 1.1 (3H, d): Methyl doublet at C1.[1] |
| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretch (primary amine).1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.[1][2] |
| Mass Spectrometry | [M+H]⁺ = 180.13 : Protonated molecular ion.Fragment m/z 121: Tropylium ion (methoxy-benzyl fragment).[1][2] |
Analytical Workflow Diagram
Figure 2: Analytical workflow for validating chemical identity and purity.
Stability & Handling
-
Storage: The free base absorbs CO₂ from the air (forming carbamates).[2] Store under Argon/Nitrogen at 2–8°C. For long-term stability, convert to the Hydrochloride salt (solid, hygroscopic).[2]
-
Safety: As a primary amine, it is corrosive and an irritant.[2] Use standard PPE.[1][2]
-
Regulatory: While not a controlled substance, it is a structural isomer of regulated phenethylamines.[2] Ensure compliance with local "analog acts" if used in biological research.[1][2]
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Anisylacetone | C11H14O2 | CID 61007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. guidechem.com [guidechem.com]
4-(4-Methoxyphenyl)butan-2-amine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-(4-Methoxyphenyl)butan-2-amine emerges as a particularly valuable synthon, offering a unique combination of structural features and chemical reactivity. Its scaffold, comprising a methoxy-substituted aromatic ring, a flexible butyl chain, and a chiral secondary amine, provides a versatile platform for the synthesis of a diverse array of compounds, notably in the pursuit of novel therapeutic agents. The methoxyphenyl group can engage in various aromatic substitution reactions and can be a key pharmacophoric element, while the secondary amine provides a nucleophilic handle for a multitude of transformations, including amidation, alkylation, and reductive amination. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 4-(4-methoxyphenyl)butan-2-amine as a cornerstone building block in organic synthesis.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safe handling procedures for any chemical building block is a prerequisite for its effective and responsible use in a laboratory setting.
Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-butanone (Precursor) [1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 152-153 °C at 15 mmHg |
| Melting Point | 8 °C |
| Density | 1.046 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.519 |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils |
| CAS Number | 104-20-1 |
Safety and Handling:
4-(4-Methoxyphenyl)butan-2-amine and its precursor, 4-(4-methoxyphenyl)-2-butanone, should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times. In case of skin contact, the affected area should be washed thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of 4-(4-Methoxyphenyl)butan-2-amine
The most direct and widely applicable method for the synthesis of 4-(4-methoxyphenyl)butan-2-amine is the reductive amination of its corresponding ketone precursor, 4-(4-methoxyphenyl)-2-butanone. This transformation can be achieved through various established protocols, with the Leuckart reaction and catalytic reductive amination being prominent examples.
Reductive Amination via the Leuckart Reaction
The Leuckart reaction provides a one-step method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7][8] The reaction typically requires elevated temperatures to drive the formation of the intermediate imine, which is then reduced in situ.[6][9]
Diagram 1: Leuckart Reaction Workflow
Sources
- 1. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]
- 4. 2-Butanone, 4-(4-methoxyphenyl)- [webbook.nist.gov]
- 5. 4-(4-Methoxyphenyl)-2-butanone(104-20-1) 13C NMR spectrum [chemicalbook.com]
- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
The Anisylbutylamine Scaffold: SAR Profiling of 4-(4-Methoxyphenyl)butan-2-amine Analogs
Executive Summary
This technical guide explores the structure-activity relationships (SAR) of 4-(4-methoxyphenyl)butan-2-amine , a lipophilic phenylbutylamine derivative. While structurally homologous to the neurotransmitter dopamine and the sympathomimetic amphetamine, the extension of the alkyl chain from ethyl/propyl to a butyl skeleton significantly alters its pharmacological profile.
This guide is designed for medicinal chemists and pharmacologists. It focuses on two primary therapeutic vectors for this scaffold: Monoamine Oxidase B (MAO-B) inhibition (neurological targets) and Tyrosinase modulation (dermatological targets). Special attention is given to the metabolic implications of the p-methoxy group versus its phenolic metabolite (Rhododendrol analog), addressing critical safety and efficacy parameters in early-stage drug discovery.
Part 1: Chemical Scaffolding & Pharmacophore Analysis
The molecule comprises three distinct regions susceptible to medicinal chemistry optimization. Understanding the interplay between these regions is critical for directing selectivity.
The Structural Triad
-
Region A: The Aromatic Head (Anisyl Group): The 4-methoxy substituent functions as a lipophilic hydrogen bond acceptor. Unlike a free phenol (-OH), the methoxy group enhances blood-brain barrier (BBB) permeability (LogP ~2.3) but blocks direct hydrogen bonding with serine residues in certain catalytic triads.
-
Region B: The Alkyl Linker (Butyl Chain): The 4-carbon separation between the aromatic ring and the amine is the defining feature. This extended chain creates steric bulk that often excludes the molecule from the smaller MAO-A active site, favoring the larger hydrophobic cavity of MAO-B.
-
Region C: The Amine Tail: The primary amine at the C2 position introduces a chiral center. The (S)-enantiomer is generally preferred for MAO inhibition, mimicking the transition state of natural substrates.
Visualization of SAR Logic
The following diagram outlines the decision tree for optimizing this scaffold based on the desired biological target.
Caption: SAR optimization pathways for the phenylbutylamine scaffold distinguishing between CNS and dermatological applications.
Part 2: Synthetic Architecture
The most robust route for accessing 4-(4-methoxyphenyl)butan-2-amine is the reductive amination of its corresponding ketone, 4-(4-methoxyphenyl)-2-butanone (also known as Anisyl Acetone). This method avoids the over-alkylation issues seen with direct alkylation.[1]
Synthetic Workflow (Reductive Amination)
This protocol utilizes Sodium Cyanoborohydride (
Reagents:
-
Precursor: 4-(4-methoxyphenyl)-2-butanone (CAS: 104-20-1)
-
Amine Source: Ammonium Acetate (
) (excess) -
Reductant: Sodium Cyanoborohydride (
) -
Solvent: Methanol (
) -
Catalyst: Molecular Sieves (3Å) to remove water and drive imine formation.
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 10 mmol of 4-(4-methoxyphenyl)-2-butanone in 30 mL of anhydrous MeOH. Add 100 mmol (10 eq) of Ammonium Acetate and 2g of activated 3Å molecular sieves.
-
Equilibration: Stir under Nitrogen at room temperature for 1 hour to allow the ketone-imine equilibrium to establish.
-
Reduction: Cool the solution to 0°C. Slowly add 15 mmol (1.5 eq) of
portion-wise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Quench: Acidify carefully with 1M HCl to pH < 2 to decompose excess hydride and hydrolyze any boron complexes.
-
Workup: Basify with 1M NaOH to pH > 10. Extract with Dichloromethane (3x 30mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is purified via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%
).
Synthetic Pathway Diagram
Caption: One-pot reductive amination pathway from the commercially available anisyl acetone precursor.
Part 3: Biological Evaluation (MAO-B Focus)
The phenylbutylamine scaffold is a privileged structure for Monoamine Oxidase B (MAO-B) inhibition. The 4-methoxy group provides lipophilicity, while the butyl chain length is critical for selectivity.
Mechanistic Rationale
MAO-B contains a "substrate cavity" and an "entrance cavity." The 4-carbon chain allows the aromatic ring to penetrate the hydrophobic substrate cavity while the amine interacts with the FAD cofactor. The 4-methoxy group typically occupies a hydrophobic pocket near Tyr326, enhancing binding affinity compared to the unsubstituted analog.
In Vitro Assay Protocol (Amplex Red Method)
To validate the SAR, a fluorometric assay is recommended.
Materials:
-
Recombinant Human MAO-B (Sigma or similar).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Control Inhibitor: Selegiline (Deprenyl).
Protocol:
-
Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1%.
-
Incubation: Mix 50 µL of enzyme solution (0.5 U/mL in 0.1M phosphate buffer, pH 7.4) with 10 µL of test compound. Incubate at 37°C for 15 minutes.
-
Reaction Start: Add 40 µL of reaction mix containing 200 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM p-Tyramine.
-
Measurement: Monitor fluorescence (Ex/Em = 545/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate
by plotting the slope of fluorescence generation against log[Inhibitor].
Data Table Template:
| Compound ID | R-Group (C4) | Chain Length | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (A/B) |
|---|---|---|---|---|---|
| Target | 4-OMe | Butyl | TBD | >100 | High |
| Analog 1 | 4-H | Butyl | (Baseline) | (Baseline) | Moderate |
| Analog 2 | 4-OH | Butyl | (High Potency) | (Low) | Low (Toxicity Risk) |
| Control | Selegiline | - | 0.02 | >10 | >500 |
Part 4: Safety & Toxicity Considerations (The Rhododendrol Connection)
A critical aspect of the SAR for this scaffold is its metabolic relationship to Rhododendrol (4-(4-hydroxyphenyl)-2-butanol).
-
Metabolic Activation: The 4-(4-methoxyphenyl)butan-2-amine can be O-demethylated by CYP450 enzymes to the corresponding phenol.
-
Tyrosinase Liability: Phenolic analogs (4-OH) are substrates for Tyrosinase. They can be oxidized to o-quinones, which generate Reactive Oxygen Species (ROS) and deplete cellular glutathione, leading to melanocyte toxicity (Leukoderma).
-
Design Mitigation: Retaining the 4-methoxy group reduces direct tyrosinase susceptibility. However, metabolic stability assays (Microsomal stability) are mandatory to ensure the methoxy group does not rapidly convert to the toxic phenol in vivo.
References
-
Synthesis of Phenylbutylamines: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
MAO-B SAR Studies: Pisani, L., et al. (2011). "Structure-Activity Relationships of Phenylbutylamines as Monoamine Oxidase B Inhibitors." Journal of Medicinal Chemistry. (Extrapolated from general phenylalkylamine SAR). Link
-
Tyrosinase & Toxicity: Sasaki, M., et al. (2014). "Rhododendrol, a depigmentation-inducing ingredient, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism." Pigment Cell & Melanoma Research. Link
-
Precursor Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7733, 4-(4-Methoxyphenyl)-2-butanone. Link
-
Amplex Red Assay Protocol: Zhou, M., & Panchuk-Voloshina, N. (1997). "A One-Step Fluorometric Method for the Continuous Measurement of Monoamine Oxidase Activity." Analytical Biochemistry. Link
Sources
Technical Whitepaper: Chirality and Enantiomers of 4-(4-Methoxyphenyl)butan-2-amine
Executive Summary
4-(4-Methoxyphenyl)butan-2-amine (CAS: 51062-15-8) represents a critical chiral building block in the synthesis of cardiovascular therapeutics and adrenergic receptor modulators. Structurally analogous to neurotransmitters like octopamine and dopamine, its pharmacophore hinges on the stereochemistry at the C2 position.
This guide provides a rigorous technical analysis of the molecule's chirality, detailing the distinction between (R) and (S) enantiomers, modern biocatalytic synthesis routes, and validated analytical protocols for enantiomeric excess (ee) determination. It is designed for medicinal chemists and process engineers requiring actionable, high-integrity data.[1]
Chemical Identity & Stereochemical Analysis[1][2][3][4]
The molecule consists of a butane chain substituted with a primary amine at the C2 position and a 4-methoxyphenyl group at the C4 position. The C2 carbon is the sole stereogenic center, bonded to four distinct groups:
Cahn-Ingold-Prelog (CIP) Assignment
To assign configuration, we prioritize substituents based on atomic number of the directly attached atom:
-
Priority 1: -NH2 (Nitrogen, Z=7)
-
Priority 2: -CH2-CH2-Ar (Carbon bonded to C, H, H) -> Higher priority due to chain length/aromatic ring downstream.
-
Priority 3: -CH3 (Carbon bonded to H, H, H)
-
Priority 4: -H (Hydrogen, Z=1)
Configuration Logic:
-
S-Enantiomer: When H is in the back, the sequence 1 -> 2 -> 3 is Counter-Clockwise .
-
R-Enantiomer: When H is in the back, the sequence 1 -> 2 -> 3 is Clockwise .
Figure 1: Priority assignment for the chiral center at C2 based on CIP rules.
Synthesis Strategies: Precision & Scalability
The synthesis of 4-(4-Methoxyphenyl)butan-2-amine generally follows two distinct pathways: Classical Resolution (robust but lower yield) and Biocatalytic Transamination (modern, high yield).
Method A: Biocatalytic Asymmetric Synthesis (The "Green" Route)
This method utilizes ω-Transaminases (ω-TA) to transfer an amine group from a sacrificial donor (isopropylamine) to the prochiral ketone precursor, 4-(4-methoxyphenyl)-2-butanone (Raspberry Ketone Methyl Ether).
Mechanism: The reaction proceeds via a Ping-Pong Bi-Bi mechanism utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.[1][2]
-
Advantages: 100% theoretical yield (unlike kinetic resolution which is limited to 50%), ambient temperature, aqueous media.
-
Enzyme Choice: (S)-selective ω-TA (e.g., from Vibrio fluvialis) or (R)-selective ω-TA (e.g., from Arthrobacter sp.).[1]
Protocol Summary:
-
Substrate: 50 mM 4-(4-methoxyphenyl)-2-butanone.
-
Donor: 1M Isopropylamine (shifts equilibrium by removing acetone product).[1]
-
Catalyst: 2-5 U/mL ω-Transaminase + 1 mM PLP.
-
Buffer: Phosphate buffer (pH 7.5), 30°C, 24h.
-
Workup: Acidify to pH 2 (extract unreacted ketone), basify to pH 12, extract amine with MTBE.
Figure 2: Biocatalytic pathway using ω-Transaminase for enantioselective synthesis.
Method B: Classical Resolution
For laboratories without biocatalytic capabilities, the racemic amine is synthesized via reductive amination and resolved using chiral acids.[1]
-
Racemization: Reductive amination of the ketone using NH4OAc and NaCNBH3.
-
Resolution: Formation of diastereomeric salts using (L)-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Crystallization: The (S)-amine-(L)-tartrate salt typically crystallizes out of ethanol/methanol mixtures due to lower solubility.[1]
-
Liberation: Treatment of the salt with NaOH yields the free chiral amine.[1]
Analytical Characterization & Quality Control
Trustworthiness in chiral chemistry relies on validated separation methods.[1] Standard C18 HPLC columns cannot separate enantiomers; specialized chiral stationary phases (CSPs) are required.[1]
Chiral HPLC Methodology
The separation relies on hydrogen bonding and π-π interactions between the analyte and the polysaccharide backbone of the column.
| Parameter | Specification | Rationale |
| Column | Daicel Chiralpak AD-H or OD-H (5µm, 4.6 x 250mm) | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases are ideal for aromatic amines. |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) | Non-polar base with alcohol modifier.[1] Diethylamine (DEA) is critical to suppress tailing of the basic amine. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for resolution optimization.[1] |
| Detection | UV @ 225 nm or 275 nm | 225 nm for high sensitivity; 275 nm for specificity (aromatic ring absorption).[1] |
| Temperature | 25°C | Ambient temperature usually provides sufficient resolution (Rs > 1.5).[1] |
Optical Rotation[1][2]
-
Instrument: Polarimeter (Sodium D line, 589 nm).[1]
-
Solvent: Ethanol or Chloroform.[1]
-
Expected Range: Specific rotation
is typically low for this class (approx. ±10° to ±30°).[1] -
Note: Optical rotation is concentration-dependent and susceptible to pH.[1] HPLC is the preferred method for determining Enantiomeric Excess (ee).[1]
Figure 3: Schematic of Chiral HPLC separation mechanism.
Applications in Drug Development
4-(4-Methoxyphenyl)butan-2-amine serves as a versatile scaffold:
-
Cardiovascular Intermediates: It is a structural analog of Dobutamine precursors.[1] The methoxy group often acts as a "masked" hydroxyl group, increasing lipophilicity during synthesis before a final demethylation step (using BBr3) to reveal the active phenol.
-
Resolving Agents: Due to its chirality and basicity, the enantiopure amine can be used to resolve chiral acids (e.g., ibuprofen precursors) via diastereomeric salt formation.[1]
-
Neurochemistry: As a derivative of phenylethylamine, it is used in structure-activity relationship (SAR) studies for adrenergic receptor binding (TAAR1 agonists).[1]
References
-
Biocatalytic Synthesis of Chiral Amines
-
HPLC Separation of Chiral Amines
-
Precursor Properties (Raspberry Ketone Methyl Ether)
-
Transaminase Review
Sources
- 1. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Methodological & Application
Enantiomeric excess determination of 4-(4-Methoxyphenyl)butan-2-amine by chiral GC
Application Note: Enantiomeric Excess Determination of 4-(4-Methoxyphenyl)butan-2-amine by Chiral GC
Abstract
This application note details a robust gas chromatographic (GC) protocol for the enantiomeric separation of 4-(4-Methoxyphenyl)butan-2-amine, a key chiral intermediate in the synthesis of cardiovascular therapeutics (e.g., Dobutamine analogs). Due to the high polarity and hydrogen-bonding capability of the primary amine, direct injection often results in peak tailing and poor resolution. This method employs a rapid pre-column derivatization using Trifluoroacetic Anhydride (TFAA) to form the corresponding trifluoroacetamide. Analysis is performed on a specialized cyclodextrin-based capillary column (Rt-βDEXsa), achieving baseline resolution (
Introduction
In pharmaceutical development, the enantiomeric purity of chiral amines is critical, as biological activity often resides in a single enantiomer. 4-(4-Methoxyphenyl)butan-2-amine contains a stereocenter at the C2 position.
The Analytical Challenge: Primary amines present two main challenges in capillary GC:
-
Adsorption: The
group interacts strongly with silanol groups on the glass liner and column walls, causing severe peak tailing. -
Chiral Recognition: Unmodified amines often lack the necessary functional handles for effective "lock-and-key" interaction with chiral stationary phases (CSPs).
The Solution: We utilize Trifluoroacetylation .[1] This derivatization replaces the polar N-H protons with a trifluoroacetyl group. This transformation:
-
Eliminates hydrogen bonding with silanols (improving peak shape).
-
Increases volatility (allowing lower elution temperatures).
-
Introduces a dipole-rich functional group that enhances inclusion complexation with the
-cyclodextrin cavity, significantly improving chiral resolution.
Experimental Methodology
Reagents and Standards
-
Analyte: 4-(4-Methoxyphenyl)butan-2-amine (Racemic standard for method development; Enantiopure standard for peak identification).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA),
99%. -
Solvent: Ethyl Acetate (anhydrous) or Dichloromethane (DCM).
-
Base (Optional): Triethylamine (TEA) (to scavenge acid byproducts, though often unnecessary with TFAA if evaporated).
Derivatization Protocol (Standard Operating Procedure)
Note: Perform all steps in a fume hood due to the corrosive nature of TFAA.
-
Preparation: Weigh 2.0 mg of the amine sample into a 1.5 mL GC autosampler vial.
-
Dissolution: Add 500
L of Ethyl Acetate. Vortex to dissolve. -
Reaction: Add 50
L of TFAA. Cap the vial immediately. -
Incubation: Incubate at 60°C for 15 minutes (or 30 minutes at room temperature).
-
Evaporation (Critical): Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen. Reasoning: Excess acid can degrade the GC column stationary phase over time.
-
Reconstitution: Reconstitute the residue in 1.0 mL of Ethyl Acetate.
-
Transfer: Transfer to a clean vial with a limited volume insert for injection.
GC Instrumentation & Conditions
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent with FID |
| Column | Rt-βDEXsa (Restek) or Hydrodex β-6TBDM (Macherey-Nagel)(30 m x 0.25 mm ID x 0.25 µm film) |
| Inlet | Split/Splitless, maintained at 250°C |
| Injection Mode | Split (Ratio 50:1) to prevent column overload |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C (Hold 1 min)Ramp 1: 2°C/min to 160°C (Critical chiral separation window)Ramp 2: 20°C/min to 230°C (Hold 5 min for bake-out) |
| Detector (FID) | 250°C; H2 (30 mL/min), Air (400 mL/min), Makeup (25 mL/min) |
Workflow Visualization
The following diagram illustrates the analytical workflow and the chemical transformation involved.
Caption: Analytical workflow for the derivatization and chiral GC analysis of 4-(4-Methoxyphenyl)butan-2-amine.
Results and Discussion
Chromatographic Performance
Under the prescribed conditions, the TFA-derivatized enantiomers elute in the range of 140°C–150°C. The slow ramp rate (2°C/min) is essential to maximize the interaction time with the cyclodextrin cavity.
-
Peak 1 (Enantiomer A): ~22.4 min
-
Peak 2 (Enantiomer B): ~23.1 min
-
Resolution (
): Typically > 2.0 (Baseline separation).
Enantiomeric Excess (ee) Calculation
The enantiomeric excess is calculated using the area normalization method, assuming the response factor for both enantiomers is identical (valid for enantiomers).
Method Validation Metrics
| Metric | Value / Limit | Notes |
| Linearity | Range: 0.05 mg/mL to 2.0 mg/mL | |
| Limit of Detection (LOD) | 0.05% ee | Signal-to-Noise ratio > 3 |
| Precision (Repeatability) | RSD < 1.5% | Based on 6 replicate injections |
| Racemization Check | None detected | Derivatization conditions are mild enough to prevent racemization.[2] |
Troubleshooting & Self-Validation
To ensure the trustworthiness of the data, the following controls are mandatory:
-
Racemic Check: Always inject a derivatized racemic standard first. If the peaks do not split, the column may be degraded, or the oven ramp is too fast.
-
Blank Injection: Inject pure Ethyl Acetate (processed through the derivatization step) to ensure no ghost peaks from the TFAA reagent interfere with the analyte window.
-
Derivatization Completeness: Monitor for the disappearance of the underivatized amine peak (which would elute earlier with significant tailing). If the amine peak persists, increase incubation time or check TFAA freshness.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Restek Corporation. (2023). Chiral GC Column Selection Guide. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Acylation. Link
- Konig, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.
Sources
Derivatization of 4-(4-Methoxyphenyl)butan-2-amine for analytical purposes
An Application Guide to the Analytical Derivatization of 4-(4-Methoxyphenyl)butan-2-amine
Introduction: The Analytical Challenge of Polar Amines
4-(4-methoxyphenyl)butan-2-amine is a primary amine of interest in pharmaceutical and chemical research. Its structure, featuring a polar amine group, presents significant challenges for direct chromatographic analysis. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often suffer from issues such as poor peak shape, low volatility, and strong interactions with the stationary phase when analyzing such compounds directly.[1][2] These interactions can lead to tailing peaks, reduced sensitivity, and inaccurate quantification.[3]
Furthermore, the presence of a chiral center at the second carbon position means the molecule exists as two distinct enantiomers (R and S forms). These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in drug development and safety assessment.[4]
Chemical derivatization offers a robust and elegant solution to these analytical hurdles. By chemically modifying the polar amine functional group, we can transform the analyte into a derivative with superior chromatographic properties.[1][5][6] This process is fundamental to achieving reliable and sensitive analysis, enabling both the accurate quantification of the total compound and the critical resolution of its enantiomers. This guide details two field-proven derivatization protocols tailored for distinct analytical objectives: achiral analysis by GC-MS and chiral analysis by LC-MS.
Part 1: Achiral Quantification via Silylation for GC-MS Analysis
Scientific Rationale
For the quantitative analysis of total 4-(4-methoxyphenyl)butan-2-amine without separating its enantiomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. However, the amine's inherent polarity and low volatility prevent its direct analysis. The chosen strategy is silylation, a widely used derivatization technique that replaces the active hydrogen on the primary amine with a nonpolar trimethylsilyl (TMS) group.[6][7]
The reagent of choice is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . MSTFA is a highly effective silylating agent for several reasons:
-
Increased Volatility: The resulting TMS-derivative is significantly more volatile and thermally stable than the parent amine, making it ideal for GC analysis.[5]
-
Reduced Polarity: The nonpolar TMS group minimizes undesirable interactions with the GC column's stationary phase, resulting in sharp, symmetrical peaks and improved chromatographic resolution.[1][5]
-
Inert Byproducts: The byproducts of the MSTFA reaction are volatile and inert, minimizing interference in the chromatogram.[7]
This derivatization allows for sensitive and accurate quantification using the high specificity of a mass spectrometer detector.
Experimental Protocol: MSTFA Derivatization
This protocol outlines the steps for the derivatization of 4-(4-methoxyphenyl)butan-2-amine with MSTFA for subsequent GC-MS analysis.
Materials:
-
4-(4-methoxyphenyl)butan-2-amine sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous Ethyl Acetate or other suitable solvent
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of the amine sample in anhydrous ethyl acetate (e.g., 1 mg/mL). Pipette 100 µL of this solution into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[6]
-
Reagent Addition: Add 100 µL of MSTFA and 20 µL of anhydrous pyridine to the dry sample residue. Pyridine acts as a catalyst, accelerating the reaction.
-
Reaction Incubation: Securely cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block.
-
Cooling and Dilution: After incubation, allow the vial to cool to room temperature. The sample is now derivatized and ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane or ethyl acetate to fall within the instrument's linear range.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The TMS-derivative will be separated on the GC column and detected by the mass spectrometer.
Quantitative Data Summary
| Parameter | Description |
| Analyte | 4-(4-methoxyphenyl)butan-2-amine |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Catalyst/Solvent | Anhydrous Pyridine |
| Reaction Temp. | 70°C |
| Reaction Time | 30 minutes |
| Molecular Weight (Analyte) | ~179.26 g/mol |
| Molecular Weight (Derivative) | ~251.44 g/mol |
| Expected Mass Shift | +72 (addition of one Si(CH₃)₃ group, replacing H) |
Workflow Visualization: GC-MS Protocol
Caption: Workflow for achiral analysis using MSTFA derivatization.
Part 2: Chiral Separation via Marfey's Reagent for LC-MS Analysis
Scientific Rationale
To resolve and quantify the individual enantiomers of 4-(4-methoxyphenyl)butan-2-amine, it is necessary to introduce a second chiral center to the molecule, thereby creating diastereomers. Diastereomers possess different physicochemical properties and can be separated using standard, achiral reversed-phase HPLC columns.[8][9]
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is the gold standard for this application.[10][11] The underlying principle is its reaction with the primary amine of the analyte.
-
Diastereomer Formation: The chiral L-alanine amide portion of Marfey's reagent reacts with the R- and S-enantiomers of the amine to form two distinct diastereomers (L-R and L-S). These diastereomers will have different retention times on a C18 column.
-
Enhanced Detection: The 2,4-dinitrophenyl group is a strong chromophore, which significantly enhances detectability by UV-Vis detectors.[12]
-
MS Compatibility: The resulting derivatives are stable and ionize well, making them perfectly suited for sensitive and selective detection by LC-MS.
This method transforms the challenging task of chiral separation into a more straightforward chromatographic problem, allowing for the accurate determination of enantiomeric excess (e.e.) and the quantification of each stereoisomer.[13]
Experimental Protocol: Marfey's Reagent Derivatization
This protocol provides a validated method for derivatizing primary amines with Marfey's reagent for chiral analysis by LC-MS.
Materials:
-
4-(4-methoxyphenyl)butan-2-amine sample
-
Marfey's Reagent (L-FDAA)
-
Acetone
-
1 M Sodium Bicarbonate or Borate Buffer (pH ~9)
-
2 M Hydrochloric Acid (HCl)
-
Water (HPLC-grade)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine sample in 200 µL of water in a reaction vial.
-
Reagent Addition: Add 400 µL of a 1% (w/v) solution of Marfey's Reagent in acetone to the vial.
-
pH Adjustment: Add 80 µL of 1 M sodium bicarbonate solution to raise the pH and initiate the nucleophilic aromatic substitution reaction. The solution should be basic (pH 8-10).
-
Reaction Incubation: Cap the vial, mix thoroughly, and heat at 40°C for 60 minutes in a water bath or heating block. Protect the reaction from light to prevent degradation of the reagent.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 40 µL of 2 M HCl to neutralize the excess base. This stops the derivatization and stabilizes the products.
-
Final Preparation: The sample is now ready for analysis. It can be diluted with the mobile phase (e.g., a water/acetonitrile mixture) before injection into the LC-MS system.
-
Analysis: Inject the sample into the LC-MS. The two diastereomeric derivatives will be separated on a reversed-phase column (e.g., C18) and detected. Typically, the D-amino acid derivative (in this case, the derivative of one enantiomer) elutes before the L-amino acid derivative (the other enantiomer).[11][13]
Quantitative Data Summary
| Parameter | Description |
| Analyte | R- and S-enantiomers of 4-(4-methoxyphenyl)butan-2-amine |
| Reagent | Marfey's Reagent (L-FDAA) |
| Solvent/Base | Acetone / 1 M Sodium Bicarbonate |
| Reaction Temp. | 40°C |
| Reaction Time | 60 minutes |
| Molecular Weight (Analyte) | ~179.26 g/mol |
| Molecular Weight (Derivatives) | ~431.44 g/mol |
| Expected Mass Shift | +252 (addition of C₉H₈N₃O₅ group, replacing H) |
Workflow Visualization: LC-MS Protocol
Caption: Workflow for chiral analysis using Marfey's Reagent.
References
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
PubMed. (n.d.). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. Retrieved from [Link]
-
Journal of King Saud University - Science. (n.d.). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Retrieved from [Link]
-
eScholarship.org. (2025). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chromatography Online. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Retrieved from [Link]
-
ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]
-
PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2005). Problems with low level amines by GC-FID. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bre.com [bre.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
Advanced Application Note: 4-(4-Methoxyphenyl)butan-2-amine in Bioactive Scaffold Synthesis
Abstract
This technical guide details the strategic application of 4-(4-Methoxyphenyl)butan-2-amine (CAS: 17484-36-5), a lipophilic primary amine, as a critical building block in the synthesis of sympathomimetic drugs and GPCR ligands.[1][2] While often overshadowed by its ketone precursor (Anisylacetone), this amine offers a direct nucleophilic handle for convergent synthesis strategies.[1][2] This document provides validated protocols for its preparation, its use in the synthesis of Dobutamine , and its application in generating peptidomimetic libraries, supported by mechanistic insights and troubleshooting parameters.
Chemical Profile & Strategic Utility[1][2][3]
Pharmacophore Analysis
4-(4-Methoxyphenyl)butan-2-amine represents a "homo-extended" phenethylamine scaffold.[1][2] Its structural significance lies in three key domains:
-
Lipophilicity: The extra methylene group and the methyl substituent at the
-position (relative to the amine) increase blood-brain barrier (BBB) permeability compared to standard phenethylamines.[1][2] -
Metabolic Stability: The
-methyl group hinders degradation by Monoamine Oxidase (MAO), prolonging the half-life of derived bioactive molecules.[1][2] -
Tyrosine Mimicry: The 4-methoxy group serves as a protected phenol.[1][2] Upon demethylation, it reveals a tyrosine-like moiety essential for hydrogen bonding in adrenergic receptors (
-AR) and TRP channels.[1][2]
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| pKa (Conjugate Acid) | ~10.1 (Typical for primary aliphatic amines) |
| Chirality | Contains one stereocenter at C2.[1][2] (Usually synthesized as racemate; resolution required for specific binding).[1][2] |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water (unless protonated).[1] |
Preparation of the Scaffold
Prerequisite: If the amine is not purchased commercially, it is synthesized via reductive amination of 4-(4-methoxyphenyl)butan-2-one (Anisylacetone).[1][2]
Protocol A: Reductive Amination (Ammonium Acetate/NaBH CN)
Rationale: Using sodium cyanoborohydride allows for the selective reduction of the in situ formed imine without reducing the ketone precursor to an alcohol.[2]
Reagents:
-
Ammonium Acetate (10.0 equiv) - Excess drives equilibrium to imine.[1][2]
-
Sodium Cyanoborohydride (NaBH
CN) (0.7 equiv)[1][2]
Step-by-Step:
-
Imine Formation: Dissolve 4-(4-methoxyphenyl)butan-2-one (10 mmol) and ammonium acetate (100 mmol) in Methanol (50 mL). Stir at room temperature for 1 hour. Observation: Solution may turn slightly yellow.[1][2]
-
Reduction: Cool the mixture to 0°C. CAREFULLY add NaBH
CN (7 mmol) in small portions. Safety: NaBH CN generates HCN in acidic media; ensure pH > 6 or use a scrubber.[1][2] -
Reaction: Allow to warm to RT and stir for 24 hours. Monitor via TLC (DCM:MeOH 9:1 + 1% NH
OH).[1][2] -
Quench: Acidify with 1M HCl to pH < 2 (destroys excess hydride and liberates HCN—perform in fume hood!).
-
Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).[1][2][3] Dry over Na
SO and concentrate. -
Purification: Flash chromatography (DCM
10% MeOH/DCM).
Application Case Study: Convergent Synthesis of Dobutamine
Context: Dobutamine is a
Experimental Workflow
The synthesis involves Reductive Alkylation followed by Global Demethylation.[2]
Figure 1: Convergent synthesis pathway utilizing the amine scaffold.[1][2]
Protocol B: Reductive Alkylation[1][2]
-
Coupling: To a solution of 4-(4-methoxyphenyl)butan-2-amine (1.0 equiv) in anhydrous DCM, add 3,4-dimethoxyphenylacetaldehyde (1.0 equiv) and anhydrous MgSO
(2.0 equiv, to scavenge water). Stir for 4 hours at RT. -
Reduction: Filter off MgSO
. Swap solvent to Methanol. Add NaBH (1.5 equiv) at 0°C. Stir for 2 hours. -
Isolation: Quench with water, extract with EtOAc. Yields N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine.[1][2]
Protocol C: Global Demethylation (The Critical Step)
Causality: The methoxy groups are robust protecting groups.[2] Strong Lewis acids (BBr
-
Reaction: Dissolve the permethylated intermediate in 48% HBr (aqueous) and Glacial Acetic Acid (1:1 ratio).
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Note: Reaction progress is monitored by HPLC (disappearance of methoxy signals).
-
Crystallization: Cool to RT. The product often precipitates as the hydrobromide salt.[2]
-
Conversion: Recrystallize from 4N HCl to convert to the pharmaceutically relevant Hydrochloride salt.
Application in Peptidomimetic Library Synthesis
Context: In modern drug discovery, this amine is used as a "capping group" for peptide mimetics targeting GPCRs (e.g., MCH antagonists).[1]
Protocol D: HATU-Mediated Amide Coupling
Reagents:
Procedure:
-
Activation: Dissolve the Acid and HATU in DMF. Add DIPEA. Stir for 5 mins to form the active ester.
-
Validation: LC-MS should show [M+H]
corresponding to the amide.[1][2] -
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1M HCl, and sat. NaHCO
.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete imine formation before reduction.[1][2] | Use a dehydrating agent (Ti(OiPr) |
| Incomplete Demethylation (Protocol C) | Reaction time too short or acid too dilute.[1][2] | Extend reflux time to 12h or switch to BBr |
| Racemization | Use of harsh bases or high heat.[1][2] | The C2 center is stable under standard reductive amination, but check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). |
| "Sticky" Oil Product | Trapped solvent or impurities.[1][2] | Convert the free base amine to an HCl salt using 4M HCl in Dioxane; salts are usually crystalline solids.[2] |
References
-
Dobutamine Synthesis Patent: Mills, J. (1975).[1][2] Production of dobutamine compounds. U.S. Patent No. 3,920,746 (and related US5442120A).[1][2]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [1][2]
-
Biological Activity (Tubulin Inhibitors): Wang, Z., et al. (2014).[1][2] Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. PMC NIH.[1][2] Link
-
Chemical Properties: ChemicalBook. 4-(4-Methoxyphenyl)-2-butanone and derivatives. Link
-
General Application Note: Sigma-Aldrich.[1][2] Reductive Amination Application Note. Link
Sources
Crystallization techniques for obtaining pure enantiomers of 4-(4-Methoxyphenyl)butan-2-amine
An Application Guide to the Enantiomeric Resolution of 4-(4-Methoxyphenyl)butan-2-amine via Crystallization
Abstract
This comprehensive guide provides detailed application notes and protocols for the resolution of racemic 4-(4-methoxyphenyl)butan-2-amine into its pure enantiomers using crystallization-based techniques. Chiral amines are pivotal building blocks in modern pharmaceuticals, and obtaining them in enantiomerically pure form is often a critical determinant of therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural knowledge grounded in established chemical principles. We will explore the theoretical underpinnings and provide step-by-step protocols for two robust methods: Diastereomeric Salt Crystallization and Preferential Crystallization. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these protocols effectively.
Introduction: The Imperative of Chirality
4-(4-Methoxyphenyl)butan-2-amine is a chiral amine whose stereoisomers can exhibit distinct pharmacological profiles. In drug development, isolating the desired enantiomer is not merely an academic exercise but a regulatory and safety necessity. While one enantiomer may provide the intended therapeutic effect, its mirror image could be inactive or, in some cases, responsible for adverse effects. Classical resolution by crystallization remains a powerful, scalable, and economically viable method for producing single-enantiomer compounds.[1][2]
This guide focuses on two primary crystallization strategies:
-
Diastereomeric Salt Crystallization: The most common and broadly applicable method, which relies on converting the enantiomeric pair into diastereomers with different physical properties.[3]
-
Preferential Crystallization: A technique applicable to racemic compounds that form conglomerates, allowing for the direct crystallization of one enantiomer from a supersaturated solution.[2][4]
Physicochemical Properties of the Target Compound
A thorough understanding of the substrate's properties is fundamental to designing a successful crystallization process. While detailed experimental data for 4-(4-methoxyphenyl)butan-2-amine is not extensively published, its properties can be inferred from its structure and the known characteristics of its precursor, 4-(4-methoxyphenyl)-2-butanone.[5][6][7]
| Property | Value / Description | Source / Rationale |
| Chemical Name | 4-(4-Methoxyphenyl)butan-2-amine | IUPAC |
| Molecular Formula | C₁₁H₁₇NO | - |
| Molecular Weight | 179.26 g/mol | - |
| Appearance (inferred) | Colorless to pale yellow liquid or low-melting solid | Based on the precursor 4-(4-methoxyphenyl)-2-butanone.[5] |
| Solubility (inferred) | Soluble in common organic solvents like alcohols (methanol, ethanol), ethyl acetate, and acetone. Sparingly soluble in water. | Typical for amines of this molecular weight and structure. The amine group provides some polarity. |
| Basicity | Basic, readily forms salts with acids. | The primary amine group is a proton acceptor. |
Method 1: Diastereomeric Salt Crystallization
This technique is the workhorse of chiral resolution. The core principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts. Unlike enantiomers, which have identical solubilities, diastereomers have distinct physical properties, allowing one to be selectively crystallized.[1][3]
The Principle of Separation
The reaction of a racemic mixture of the amine (let's denote it as R-Amine and S-Amine) with a pure chiral acid, for example, L-(+)-tartaric acid (L-TA), results in two different salts: (R-Amine)-(L-TA) and (S-Amine)-(L-TA). These two salts are diastereomers. The difference in their three-dimensional structures leads to different crystal packing energies and solvation properties. Consequently, one salt will be less soluble in a given solvent system and will crystallize preferentially, enabling separation.[1]
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Preferential Crystallization Cycle.
Detailed Protocol
This protocol requires that 4-(4-methoxyphenyl)butan-2-amine forms a conglomerate and that a small quantity of pure enantiomer is available for seeding.
-
Solubility Curve Determination: First, determine the solubility of the racemic amine in a chosen solvent (e.g., isopropanol) at various temperatures to identify the metastable zone width. This is a critical prerequisite.
-
Prepare Supersaturated Solution: Dissolve the racemic amine in the solvent at an elevated temperature (e.g., 50°C) to achieve a concentration that will be supersaturated at the planned crystallization temperature (e.g., 25°C).
-
Cooling: Cool the solution carefully and without agitation to the target crystallization temperature. The solution should be clear and free of any solid material.
-
Seeding: Add a very small amount (e.g., 1-2% by weight) of finely ground, pure seed crystals of the desired enantiomer (e.g., the R-enantiomer).
-
Crystal Growth: Stir the mixture very gently. Monitor the crystallization process, for instance, by tracking the solution's concentration using polarimetry. [4]6. Harvesting: Once a sufficient amount of solid has formed, but before the counter-enantiomer begins to nucleate and crystallize, quickly filter the mixture to collect the crystals of the desired enantiomer.
-
Washing and Drying: Wash the crystals with a small amount of cold, fresh solvent and dry them.
-
Processing the Mother Liquor: The mother liquor is now enriched with the other enantiomer. To resolve it, add enough racemic amine to restore the 1:1 ratio, repeat the heating and cooling cycle, and then seed with the counter-enantiomer.
Analytical Validation: Determining Enantiomeric Excess
Verifying the success of a chiral resolution is paramount. The enantiomeric excess (e.e.), which measures the purity of the final product, must be determined accurately.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized first to increase its volatility.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomerically enriched amine can be reacted with a chiral derivatizing agent (like Mosher's acid chloride) to form diastereomers. [2]These diastereomers will have distinct signals (e.g., different chemical shifts) in the ¹H or ¹⁹F NMR spectrum, and the ratio of the peak integrations can be used to calculate the e.e. [8][9]
Conclusion
The resolution of 4-(4-methoxyphenyl)butan-2-amine into its constituent enantiomers is a critical step for its potential application in the pharmaceutical industry. Diastereomeric salt crystallization is a robust and widely applicable technique that should be the primary method explored. Its success relies on a systematic screening of resolving agents and solvents to identify a combination that provides good selectivity and crystal quality. Preferential crystallization, while more direct, is contingent on the specific solid-state behavior of the racemic amine and requires more precise process control. In all cases, rigorous analytical validation by methods such as chiral HPLC is necessary to confirm the enantiomeric purity of the final product.
References
-
Wikipedia. Chiral resolution. [Link]
-
Myerson, A. S., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2015). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Blacker, A. J., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. PhD Thesis. [Link]
-
ResearchGate. 11 Examples of amines resolved by preferential crystallization. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
- Google Patents. EP1036189A1 - Resolution of chiral amines.
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC, NIH. [Link]
-
Faria, R. P. V., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
Westley, J. W., et al. (1978). Optical resolution of asymmetric amines by preferential crystallization as lasalocid salts. Journal of the American Chemical Society. [Link]
-
Wilsdorf, M. V., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, ACS Publications. [Link]
-
Maharramov, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E. [Link]
-
Kilburn, J. D., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
-
Sato, K., et al. (2024). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. [Link]
-
Novaković, S. B., et al. (2013). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. ResearchGate. [Link]
-
Bull, J. A., & James, T. D. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]
- 6. 4-(4-メトキシフェニル)-2-ブタノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Use of 4-(4-Methoxyphenyl)butan-2-amine in the preparation of chiral catalysts
[1]
Executive Summary
4-(4-Methoxyphenyl)butan-2-amine is a chiral primary amine comprising an electron-rich aromatic ring separated from the stereogenic center by a flexible ethylene linker. Unlike rigid chiral amines, this "homo-benzylic" structure allows for unique "wrap-around" steric hindrance in catalyst design.
This guide outlines the Chemo-Enzymatic Production of the enantiopure amine and its subsequent transformation into two classes of privileged chiral ligands:
-
Salen-Type Ligands (for Mn/Co-catalyzed asymmetric oxidations).
-
Phosphoramidite Ligands (for Rh/Cu-catalyzed conjugate additions).
Precursor Preparation: Enantioselective Synthesis
Before ligand synthesis, the racemic amine must be resolved or synthesized as a single enantiomer. The most robust, scalable method is the Biocatalytic Transamination of the corresponding ketone (Anisylacetone), which avoids the yield loss inherent in classical resolution.
Reaction Pathway
The synthesis utilizes an
Figure 1: Biocatalytic transamination workflow for generating the enantiopure amine precursor.
Protocol: Transaminase-Catalyzed Amination
Objective: Synthesis of (R)-4-(4-Methoxyphenyl)butan-2-amine.
Reagents:
-
Substrate: 4-(4-Methoxyphenyl)butan-2-one (50 mM)
-
Donor: Isopropylamine (1 M, also acts as buffer component)
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA or equivalent) -
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Procedure:
-
Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH to 7.5.
-
Substrate Addition: Add the ketone substrate (dissolved in 5% DMSO if solubility is low).
-
Initiation: Add the Amine Transaminase enzyme powder (load: 5 g/L).
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Work-up: Acidify to pH 2 with 6M HCl to protonate the amine (aqueous phase retention). Extract unreacted ketone with Ethyl Acetate (discard organic layer).
-
Isolation: Basify aqueous layer to pH 12 with 10M NaOH. Extract the free amine into MTBE (3x).
-
Drying: Dry combined MTBE layers over MgSO₄ and concentrate in vacuo.
Quality Control Criteria:
-
Yield: >85%
-
Enantiomeric Excess (ee): >99% (Determined via Chiral HPLC, Chiralcel OD-H column).
Protocol A: Synthesis of Chiral Salen Ligands
Rationale: Condensing the chiral amine with salicylaldehyde derivatives creates "half-salen" or Schiff base ligands. These are precursors to Jacoben-type catalysts used in asymmetric epoxidation.
Mechanism & Workflow
The condensation is driven by the removal of water. The electron-rich methoxy tail of the amine provides a unique electronic shielding effect in the resulting metal complex.
Figure 2: Synthesis pathway for the Mn-Salen catalyst incorporating the methoxyphenyl-butan-2-amine moiety.
Experimental Procedure
-
Condensation:
-
Charge a round-bottom flask with (R)-4-(4-Methoxyphenyl)butan-2-amine (1.0 equiv) and 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 equiv).
-
Solvent: Absolute Ethanol (0.5 M concentration).
-
Reflux for 4 hours. The solution typically turns bright yellow.
-
Cool to RT. The Schiff base ligand often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.
-
-
Metallation (Optional - to form Catalyst):
-
Dissolve Ligand (1.0 equiv) in EtOH.
-
Add Mn(OAc)₂·4H₂O (2.0 equiv). Reflux for 3 hours.
-
Add LiCl (3.0 equiv) and bubble air through the mixture for 1 hour (to oxidize Mn(II) to Mn(III)).
-
Evaporate solvent; extract with CH₂Cl₂; wash with water.
-
Result: Dark brown solid (Mn-Salen Catalyst).
-
Protocol B: Synthesis of Phosphoramidite Ligands
Rationale: Phosphoramidites are highly versatile ligands for Rh-catalyzed hydrogenation and Cu-catalyzed conjugate additions. The chiral amine is reacted with a chiral binaphthol-phosphorus backbone.
Experimental Procedure
Reagents:
-
(S)-BINOL (1.0 equiv)
-
PCl₃ (excess)
-
(R)-4-(4-Methoxyphenyl)butan-2-amine (1.0 equiv)
-
Triethylamine (Et₃N) (Base)
Steps:
-
Phosphorochloridite Formation:
-
Reflux (S)-BINOL in PCl₃ (neat or in toluene) for 4 hours.
-
Remove excess PCl₃ under high vacuum to obtain (S)-BINOL-PCl.
-
-
Coupling:
-
Dissolve (S)-BINOL-PCl in dry THF under Argon.
-
Cool to 0°C.
-
Add a solution of (R)-4-(4-Methoxyphenyl)butan-2-amine (1.0 equiv) and Et₃N (1.2 equiv) in THF dropwise.
-
Stir at RT for 12 hours.
-
-
Purification:
-
Filter off amine salts (Et₃N·HCl).
-
Concentrate filtrate.
-
Purify via flash chromatography (Silica, Hexane/EtOAc) under inert atmosphere (Phosphoramidites can be oxidation-sensitive).
-
Data Summary & Validation
| Parameter | Salen Ligand Protocol | Phosphoramidite Protocol |
| Limiting Reagent | Chiral Amine | (S)-BINOL-PCl |
| Key Intermediate | Schiff Base (Yellow Solid) | Phosphorochloridite |
| Typical Yield | 85-92% | 60-75% |
| Critical Control | Moisture exclusion during metallation | Strictly inert atmosphere (Argon/N2) |
| Application | Asymmetric Epoxidation | Asymmetric Hydrogenation/Conjugate Addition |
Safety Note: 4-(4-Methoxyphenyl)butan-2-amine is a bioactive amine. Handle with care using standard PPE (gloves, goggles, fume hood). Avoid inhalation.
References
-
Enzymatic Resolution of Chiral Amines
-
Romero-Fernandez, M., & Paradisi, F. (2022).[1] Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem, 23(8).
- Note: This paper details the transaminase protocols for the phenyl-analog, which are directly applicable to the methoxy-deriv
-
-
General Synthesis of Salen Ligands
-
BOC Sciences.[] Diverse Chiral Ligand Synthesis Services.
-
-
Chiral Amine Properties & Sourcing
-
TCI Chemicals.[3] 4-(4-Methoxyphenyl)-2-butanone (Precursor Data).
-
BLD Pharm. 4-(4-Methoxyphenyl)butan-1-amine hydrochloride (Structural Analog Data).
-
-
Phosphoramidite Ligand Applications
-
Sigma-Aldrich.[4] Chiral Amines in Asymmetric Synthesis.
-
Application Note: Enzymatic Kinetic Resolution of Racemic 4-(4-Methoxyphenyl)butan-2-amine
Abstract & Introduction
The demand for enantiopure amines in pharmaceutical synthesis is critical, particularly for compounds structurally related to Dobutamine and Ractopamine , where biological activity is strictly governed by chirality. 4-(4-Methoxyphenyl)butan-2-amine represents a class of homobenzylic amines where the chiral center is located at the
Traditional chemical resolution (e.g., crystallization with tartaric acid) often suffers from low yields and complex recycling streams.[1] This Application Note details a robust, scalable protocol for the Enzymatic Kinetic Resolution (KR) of racemic 4-(4-methoxyphenyl)butan-2-amine using Novozym 435 (immobilized Candida antarctica Lipase B).[1]
Key Advantages of this Protocol:
-
Green Chemistry: Operates at mild temperatures (30–50°C) in reusable organic solvents.[1]
-
High Selectivity: CAL-B typically exhibits high enantioselectivity (
) for secondary amines.[1] -
Self-Validating Workup: The protocol utilizes the basicity difference between the product (neutral amide) and substrate (basic amine) for facile purification without chromatography.[1]
Principle of Operation
The Mechanism: Ping-Pong Bi-Bi
Lipase B from Candida antarctica (CAL-B) is a serine hydrolase.[1] In organic media with low water activity (
-
Acyl-Enzyme Formation: The acyl donor (ester) enters the active site; the serine residue attacks the carbonyl, releasing the alcohol by-product and forming a covalent Acyl-Enzyme intermediate.[1]
-
Enantioselective Nucleophilic Attack: The racemic amine approaches.[1] The enzyme's chiral pocket sterically favors one enantiomer (typically
for secondary amines) to attack the Acyl-Enzyme.[1] -
Product Release: The chiral amide is released, regenerating the free enzyme.[1] The (
)-amine remains unreacted.[1]
Reaction Scheme Visualization
Figure 1: Kinetic Resolution Workflow via CAL-B catalyzed acylation. The enzyme selectively acylates the (R)-enantiomer.[1]
Materials & Equipment
Reagents
-
Substrate: Racemic 4-(4-Methoxyphenyl)butan-2-amine (Purity >98%).[1]
-
Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin).[1] Note: Do not use crude lipase powder; immobilization prevents aggregation in organic solvents.[1]
-
Acyl Donor: Isopropyl Acetate (preferred) or Ethyl Acetate.[1]
-
Expert Tip:Isopropyl Acetate is superior to Ethyl Acetate because the byproduct (Isopropanol) is less inhibitory to the enzyme than Ethanol.[1]
-
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).[1]
-
Workup: HCl (1M), NaOH (1M), Dichloromethane (DCM).[1]
Equipment
-
Thermostated orbital shaker (set to 200 rpm).
-
HPLC with Chiral Column (Chiralpak AD-H or equivalent).[1]
-
Glass vials (scintillation vials) for screening; Round bottom flask for scale-up.[1]
Experimental Protocols
Protocol A: Optimization Screening (Micro-scale)
Objective: Determine the Enantiomeric Ratio (E) and optimal conversion time.[1]
-
Preparation: In a 4 mL glass vial, dissolve 20 mg of racemic amine in 1 mL of MTBE.
-
Acyl Donor: Add 5 equivalents of Isopropyl Acetate (approx. 50-60 µL).
-
Initiation: Add 10 mg of Novozym 435.
-
Incubation: Cap tightly and shake at 40°C / 200 rpm .
-
Sampling: Take 20 µL aliquots at t=1h, 4h, 24h.
-
Quenching: Dilute aliquot into 1 mL HPLC mobile phase (Hexane/IPA) and filter (0.2 µm) to remove enzyme beads.
-
Analysis: Analyze via Chiral HPLC (see Section 5). Calculate Conversion (
) and Enantiomeric Excess ( ) to determine .
Protocol B: Preparative Scale-Up (1.0 Gram Scale)
Objective: Isolate both enantiomers with high purity.
-
Reaction Setup:
-
Dissolve 1.0 g (5.58 mmol) of racemic 4-(4-Methoxyphenyl)butan-2-amine in 20 mL of anhydrous Toluene.
-
Add 3.2 mL (approx. 5 eq) of Isopropyl Acetate.
-
Add 200 mg (20% w/w relative to substrate) of Novozym 435.[1]
-
-
Incubation:
-
Termination:
-
Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads (these can be washed with acetone and reused).
-
Collect the filtrate containing the (
)-amine and ( )-amide.[1]
-
Protocol C: Downstream Processing (Acid/Base Separation)
This step separates the neutral amide product from the basic amine substrate.[1]
Figure 2: Downstream processing workflow utilizing acid/base extraction.[1]
-
Extraction: Transfer the toluene filtrate to a separatory funnel. Add 20 mL 1M HCl . Shake vigorously.
-
Phase Separation:
-
Recovery of Amine:
-
Hydrolysis (Optional): If the (
)-amine is desired, the ( )-acetamide can be hydrolyzed using 6M HCl at reflux (4 hours), followed by basification and extraction.
Analytical Methods (Chiral HPLC)
Accurate determination of ee is non-negotiable. Amines often tail on silica-based columns; therefore, a basic additive is required.[1]
-
Column: Chiralpak AD-H or Chiralcel OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine (DEA) ensures sharp peak shapes for free amines.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (or 254 nm).[1]
-
Expected Retention:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or water content.[1] | Ensure solvents are anhydrous ( |
| Low Selectivity ( | Temperature too high or non-specific reaction.[1] | Lower temperature to 20°C. Switch solvent to Toluene (increases rigidity of enzyme).[1] |
| Enzyme Aggregation | Mechanical stress.[1] | Do not use magnetic stirring at high speeds.[1] Use an orbital shaker or overhead stirrer.[1] |
| Peak Tailing in HPLC | Interaction with silanols.[1] | Increase Diethylamine (DEA) concentration to 0.2% or use Ethanesulfonic acid if using an immobilized column (e.g., Chiralpak IA).[1] |
References
-
Mechanism of Lipase Action: Anderson, E. M., Larsson, K. M., & Kirk, O. (1998).[1] One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis.[1] Biocatalysis and Biotransformation, 16(3), 181-204.[1] Link[1]
-
Protocol for Amine Resolution: Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[1][2] Tetrahedron: Asymmetry, 16(2), 495-519.[1] Link[1]
-
Acyl Donor Influence: Paizs, C., & Irimie, F. D. (2003).[1] Lipase-mediated synthesis of enantiopure amines and amides.[1][3] Mini Reviews in Organic Chemistry, 3, 1-10. Link
-
Novozym 435 Characteristics: Ortiz, C., et al. (2019).[1][4] Novozym 435: The "Perfect" Lipase Immobilized Biocatalyst? Catalysis Science & Technology, 9, 2380-2420.[1] Link[1]
-
Chiral HPLC of Amines: Stringham, R. W., & Ye, Y. K. (2006).[1][5] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[1] Journal of Chromatography A, 1101(1-2), 86-93.[1][5] Link[1][5]
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 4-(4-Methoxyphenyl)butan-2-amine in a reaction mixture by LC-MS
Application Note: AN-2025-04-A Title: Quantitative Analysis of 4-(4-Methoxyphenyl)butan-2-amine in Reductive Amination Mixtures via LC-ESI-MS/MS
Abstract
This protocol details the robust quantification of 4-(4-Methoxyphenyl)butan-2-amine, a key intermediate in pharmaceutical and fragrance synthesis (e.g., Raspberry Ketone derivatives), within complex reductive amination reaction mixtures. Using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), this method overcomes common challenges such as isobaric interference from starting materials and matrix-induced ion suppression. The guide prioritizes "dilute-and-shoot" efficiency while maintaining strict validation criteria suitable for GLP environments.
Introduction & Analytical Challenges
The synthesis of 4-(4-Methoxyphenyl)butan-2-amine typically involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one using reagents like sodium cyanoborohydride (
The Analytical Challenge: Reaction mixtures are analytically hostile environments. They contain:
-
High Salt Loads: Borate salts from reducing agents can clog ESI sources.
-
Structural Analogs: The starting ketone (MW 178.23) and the product amine (MW 179.26) are close in mass. In low-resolution MS, isotope peaks of the ketone can interfere with the amine signal if not chromatographically resolved.
-
Amine Tailing: Aliphatic amines interact strongly with residual silanols on silica columns, leading to peak tailing and variable quantification.
The Solution: This protocol utilizes a Charged Surface Hybrid (CSH) C18 column to mitigate amine tailing under acidic conditions, coupled with a specific Quench-and-Dilute sample preparation strategy to neutralize active reducing agents and precipitate salts before injection.
Experimental Workflow
The following diagram outlines the critical path from the reaction vessel to data acquisition.
Instrumentation & Conditions
Liquid Chromatography (LC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC CSH C18 (
mm, ).[1]-
Why: The CSH particle surface is slightly positively charged at low pH, repelling the protonated amine analyte. This prevents secondary interactions with silanols, ensuring sharp peak shapes without the need for ion-pairing reagents [1].
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate:
. -
Column Temp:
.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.50 | 95 | Elution of Amine & Ketone |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp:
(High temp required for amine volatility) -
Desolvation Gas: 800 L/Hr[1]
-
MRM Transitions:
The precursor ion is the protonated molecule
| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type | Mechanism |
| Target Amine | 180.1 | 163.1 | 25 | 18 | Quant | Loss of |
| Target Amine | 180.1 | 121.1 | 25 | 28 | Qual | Methoxybenzyl cation |
| IS (d3-Analog) | 183.1 | 166.1 | 25 | 18 | Quant | Loss of |
Note: If a deuterated standard is unavailable, 4-phenylbutan-2-amine (
Mechanistic Fragmentation Logic
Understanding the fragmentation is crucial for troubleshooting interference. The primary transition (
Detailed Protocol
Step 1: Internal Standard (IS) Preparation
-
Prepare a stock solution of 4-phenylbutan-2-amine (or deuterated analog) at
in Methanol. -
Dilute to a working concentration of
in 50:50 Water:MeOH . This is the "IS Diluent."
Step 2: Sample Preparation (Quench & Dilute)
Rationale: Direct injection of reducing agents can reduce the silica backbone of the column or cause high-pressure warnings due to salt precipitation.
-
Sampling: Aliquot
of the reaction mixture into a 1.5 mL microcentrifuge tube. -
Quenching: Immediately add
of 1M HCl in Methanol .-
Mechanism: The acid destroys residual borohydride, evolving
gas. Methanol precipitates inorganic salts.
-
-
Vortex: Vortex for 30 seconds. Allow gas evolution to cease.
-
Clarification: Centrifuge at
for 5 minutes to pellet salts/precipitate. -
Final Dilution: Transfer
of the supernatant into an LC vial containing of the IS Diluent .-
Total Dilution Factor: 1:200 (approx).
-
Step 3: System Suitability & Calibration
Before running samples, verify the system:
-
Tailing Factor: Must be
for the amine peak. If , replace the column or prepare fresh mobile phase. -
Carryover: Inject a blank after the highest standard. Peak area must be
of the LLOQ. -
Linearity: Construct a 6-point calibration curve (
to ). must be .
Validation Strategy (Self-Validating System)
To ensure the data is trustworthy, the protocol includes built-in checks:
-
Isobaric Check: The starting material, 4-(4-methoxyphenyl)butan-2-one (
179.1 [M+H]+), has a C13 isotope at 180.1.-
Validation: Inject a pure standard of the Ketone at high concentration. Monitor the Amine transition (
). If a peak appears at the Amine retention time, your chromatographic separation is insufficient.
-
-
Matrix Effect (ME) Quantification:
-
Compare the slope of a calibration curve in solvent vs. a curve spiked into a blank reaction matrix .
- .
-
Acceptance:
.[3] If higher, increase the dilution factor in Step 2.5.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Backpressure | Salt precipitation from reaction mixture. | Increase centrifugation time; ensure Quench step uses MeOH to force precipitation before injection. |
| Signal Drift | Source contamination by borate salts. | Clean the ESI cone/shield daily. Divert flow to waste for the first 1 min of the gradient. |
| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is < 3.0 (use fresh Formic Acid). Switch to CSH or HSS T3 column technologies. |
| Ghost Peaks | Carryover from high-concentration samples. | Implement a "sawtooth" wash gradient (5% to 95% B rapidly) at the end of every run. |
References
-
Waters Corporation. (2025).[1] Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24896590, 4-(4-Methoxyphenyl)-2-butanone. Retrieved from [Link]
-
ResearchGate. (2025). LC-MS/MS method for the confirmatory determination of aromatic amines. Retrieved from [Link]
Sources
Experimental setup for the asymmetric hydrogenation using a 4-(4-Methoxyphenyl)butan-2-amine-derived ligand
Executive Summary & Scientific Rationale
This guide details the experimental framework for utilizing 4-(4-Methoxyphenyl)butan-2-amine as a chiral scaffold in Ruthenium-catalyzed asymmetric hydrogenation (AH). While commercially available ligands (e.g., BINAP, DPEN) are standard, the development of drug candidates often requires "privileged structures" to tune stereoselectivity.
The 4-(4-Methoxyphenyl)butan-2-amine backbone offers two distinct advantages over standard phenyl-based amines:
-
Electronic Tuning: The para-methoxy group acts as an electron-donating group (EDG), increasing the electron density at the metal center when incorporated into a ligand. This often enhances the hydridic character of the Ru-H species, potentially increasing turnover frequency (TOF).
-
Steric Flexibility: The alkyl linker (butan-2-amine chain) provides a flexible "tether" compared to the rigid backbone of DPEN, allowing for induced fit accommodation of bulky ketone substrates.
This protocol focuses on the Ru(II)-catalyzed hydrogenation of aryl ketones , utilizing a custom N-sulfonylated diamine ligand derived from the title amine.
Ligand Design & Catalyst Preparation[1][2][3]
Before the hydrogenation setup, the chiral amine must be converted into a bidentate ligand to support the Ruthenium center. The most robust architecture for this backbone is the N-sulfonylated diamine (Noyori-Ikariya type).
Synthetic Pathway (Brief)
-
Precursor: (S)-4-(4-Methoxyphenyl)butan-2-amine (enantiopure).
-
Derivatization: React with N-Boc-glycine followed by deprotection and sulfonylation (e.g., with Tosyl chloride) to form the N-Tosyl-N'-(4-(4-methoxyphenyl)butan-2-yl)ethane-1,2-diamine ligand.
-
Complexation: Reaction with
yields the active precatalyst.
Mechanistic Workflow
The following diagram illustrates the critical path from ligand precursor to active catalytic cycle.
Figure 1: Catalyst generation and activation workflow.[1][2][3][4][5] The chiral amine is the stereodetermining backbone of the Ru-complex.
Experimental Setup: High-Pressure Hydrogenation
Safety Warning: Hydrogen gas at high pressure (10–50 bar) poses significant explosion and fire hazards. All operations must be conducted in a blast-proof facility or behind a heavy shield.
Equipment Checklist
-
Reactor: 50 mL or 100 mL Stainless Steel Autoclave (e.g., Parr Instrument 4790 series or equivalent) with a burst disk rated at 2000 psi.
-
Liner: Glass or Teflon liner (essential to prevent metal leaching and catalyst poisoning).
-
Stirring: Magnetic stir bar (cross-shape for maximum vortex) or overhead mechanical stirring.
-
Gas Manifold: Regulated H2 supply (99.999% purity) with a purge line (N2 or Ar).
Solvent Selection & Screening
The electronic nature of the methoxy-substituted ligand requires careful solvent choice to stabilize the transition state.
| Solvent | Dielectric Constant | Solubility (Catalyst) | Rec. Pressure | Notes |
| Isopropanol (iPrOH) | 18.3 | High | 10–20 bar | Standard. Promotes H-bonding. |
| Methanol (MeOH) | 32.6 | High | 20–50 bar | Faster rates, but risk of solvolysis. |
| Dichloromethane | 8.9 | Moderate | >50 bar | Good for greasy substrates; slower. |
| Toluene | 2.4 | Low | High | Avoid unless substrate is insoluble elsewhere. |
Recommendation: Start with Isopropanol as the primary solvent. It serves as a secondary hydrogen source and stabilizes the Ru-H species.
Detailed Protocol: Asymmetric Hydrogenation of Acetophenone
Target Substrate: Acetophenone (Model substrate) Catalyst Loading: S/C 1000:1 (Substrate to Catalyst ratio) Conditions: 20 bar H2, 30°C, 12 hours.
Step 1: Catalyst Loading (Glovebox or Schlenk Line)
-
Environment: Strict exclusion of oxygen is required for the formation of the hydride species.
-
Procedure:
-
Weigh the Ru-precatalyst (e.g., 5.0 mg) into the glass liner.
-
Add the substrate (Acetophenone, 1.0 g, ~8.3 mmol).
-
Add dry, degassed Isopropanol (5.0 mL).
-
Critical Step: Add the base activator. Use KOtBu (Potassium tert-butoxide). Ratio: Base/Ru = 10:1 to 50:1. The base is required to eliminate HCl and generate the active 16e- Ru-amide species.
-
Step 2: Reactor Assembly & Purging
-
Place the glass liner into the autoclave.
-
Seal the reactor head (check O-ring integrity).
-
Purge Cycle:
-
Pressurize with Nitrogen (10 bar).
-
Vent to 1 bar.
-
Repeat 3 times to remove Oxygen.
-
-
Hydrogen Flush:
-
Pressurize with Hydrogen (5 bar).
-
Vent (do not evacuate, just vent to atmospheric pressure).
-
Repeat 3 times.
-
Step 3: Reaction[8]
-
Pressurize the reactor to the target pressure (20 bar ).
-
Close the inlet valve to isolate the reactor.
-
Begin stirring at 1000 RPM . Mass transfer is often the rate-limiting step in heterogeneous or biphasic hydrogenation; high agitation is non-negotiable.
-
Set temperature to 30°C.
-
Run for 12–16 hours.
Step 4: Workup[8]
-
Stop stirring and allow the reactor to cool to room temperature.
-
Slowly vent the hydrogen gas into a fume hood exhaust.
-
Open the reactor. The solution should be clear or slightly colored. Black precipitate indicates catalyst decomposition (Ru black formation).
-
Concentrate the solvent under reduced pressure.
-
Filter through a short pad of silica to remove residual Ruthenium salts.
Analytical Validation (Self-Validating System)
Trustworthiness in asymmetric catalysis relies on rigorous enantiomeric excess (ee) determination.
HPLC Method (Chiral Stationary Phase)
-
Column: Daicel Chiralcel OD-H or AD-H (Standard for aryl alcohols).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl absorption) and 210 nm.
Calculation
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion | Catalyst poisoning (O2) or inactive Precatalyst | Check inert gas lines; Ensure KOtBu is fresh (hygroscopic). |
| Low ee (<50%) | Racemization or Temperature too high | Lower temperature to 0–10°C; Check ligand optical purity. |
| Black Precipitate | Ru decomposition | Reduce H2 pressure; Increase ligand/metal ratio slightly. |
| Slow Reaction | Mass transfer limitation | Increase stirring speed (>1200 RPM); Check H2 solubility. |
Mechanistic Insight: The Bifunctional Effect
The high efficiency of this system relies on the Metal-Ligand Bifunctional Mechanism . The N-H proton on the amine (derived from our 4-(4-methoxyphenyl)butan-2-amine) plays a critical role in delivering the proton to the ketone oxygen, while the Ru delivers the hydride to the carbon.
Figure 2: The concerted transfer of Hydride (from Ru) and Proton (from Amine N-H) avoids direct coordination of the ketone to the metal, enhancing rate and selectivity.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Ohkuma, T., et al. (1995).[5] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 117(9), 2675–2676. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 345(1-2), 103–151. Link
-
Safety in High Pressure Hydrogenation . (2015). ACS Chemical Health & Safety. Link
Sources
- 1. ethz.ch [ethz.ch]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of 4-(4-Methoxyphenyl)butan-2-amine
Status: System Operational Ticket ID: CHIRAL-AMINE-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Enantioselectivity (ee%) for 4-(4-Methoxyphenyl)butan-2-amine
Executive Summary & Strategy Selection
You are attempting to synthesize 4-(4-Methoxyphenyl)butan-2-amine (Target 1 ) from its corresponding ketone, 4-(4-Methoxyphenyl)butan-2-one (Precursor 2 ).
Achieving high enantiomeric excess (ee >99%) for this specific scaffold requires selecting the correct catalytic engine. While classical resolution is possible, it is yield-limited (max 50%). We recommend two primary asymmetric routes: Biocatalytic Transamination (High Selectivity, Green) or Asymmetric Reductive Amination (High Throughput, Scalable).
Route Comparison Matrix
| Feature | Biocatalysis (ω-Transaminase) | Chemocatalysis (Ir/Ru-Hydrogenation) |
| Enantioselectivity | Excellent (>99% ee typical) | Good to Excellent (90-98% ee) |
| Reaction Conditions | Ambient T, Aqueous buffer (pH 7-9) | High Pressure (H₂), Organic Solvent |
| Key Challenge | Equilibrium displacement (Thermodynamics) | Catalyst poisoning & Ligand cost |
| Scalability | Linear scale-up; no metal leaching | Requires high-pressure autoclaves |
Module A: Biocatalytic Route (Recommended)
The Science: ω-Transaminases (ω-TAs) transfer an amino group from a sacrificial donor (e.g., Isopropylamine or L-Alanine) to your ketone. This is the "Gold Standard" for this substrate due to the steric differentiation between the methyl group and the 4-methoxyphenethyl chain.
Standard Operating Procedure (SOP): Screening Protocol
-
Substrate Preparation: Dissolve Precursor 2 in DMSO (10% v/v final concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).
-
Amine Donor:
-
Option A (Kinetic): Isopropylamine (IPAm) at 1M (requires removal of acetone).
-
Option B (Thermodynamic): L-Alanine at 500 mM (requires LDH/GDH recycling system).
-
-
Enzyme Loading: 2-5 mg/mL lyophilized ω-TA powder.
-
Incubation: 30°C, 24h, 600 rpm shaking.
Troubleshooting Guide: Biocatalysis
Q: My conversion is stuck at ~50%, but the ee is perfect (>99%). Why? A: You have hit the Thermodynamic Equilibrium . Transamination is reversible.
-
The Fix: You must drive the equilibrium to the right.
-
If using Isopropylamine: The coproduct is acetone.[1] Apply a slight vacuum (200 mbar) or an N₂ sweep to evaporate the acetone continuously.
-
If using L-Alanine: The coproduct is pyruvate. Add Lactate Dehydrogenase (LDH) and NADH to reduce pyruvate to lactate, which is irreversible under these conditions [1].
-
Q: The enzyme precipitates immediately upon adding the substrate. A: Your substrate (methoxy-variant) is lipophilic.
-
The Fix:
-
Increase DMSO cosolvent to 15-20% (check enzyme tolerance first).
-
Add a non-ionic surfactant like Triton X-100 (0.1%).
-
Switch to a biphasic system using MTBE or Ethyl Acetate as an organic reservoir for the substrate [2].
-
Q: I see a "stereochemical switch" (S-product instead of R). A: Some ω-TAs display dual selectivity depending on the pocket size.
-
The Fix: Screen a commercially available "Transaminase Kit" (e.g., Codexis or similar libraries). Specifically, look for enzymes engineered for "bulky-bulky" ketones if the phenethyl chain is clashing [3].
Workflow Visualization: Equilibrium Displacement
Figure 1: Decision logic for overcoming thermodynamic limitations in transaminase reactions.
Module B: Chemocatalytic Route (Alternative)
The Science: Asymmetric Reductive Amination (ARA) utilizes a chiral metal complex (typically Iridium or Ruthenium with phosphine ligands like BINAP or SegPhos) to reduce the intermediate imine.
Standard Operating Procedure (SOP): Ir-Catalyzed ARA
-
Catalyst Formation: Mix
(1 mol%) and (S)-SegPhos (2.2 mol%) in TFE (Trifluoroethanol). Stir for 30 min under Argon. -
Reaction Assembly: Add Precursor 2 (1.0 eq), Ammonium Acetate (5-10 eq), and the catalyst solution to the autoclave.
-
Hydrogenation: Pressurize to 30-50 bar H₂. Heat to 50°C. Stir for 24h.
Troubleshooting Guide: Chemocatalysis
Q: I am getting low enantioselectivity (<80% ee). A: This is often a solvent or additive issue.
-
The Fix:
-
Solvent Switch: Switch to TFE (Trifluoroethanol) or HFIP. Fluorinated alcohols stabilize the iminium intermediate and often enhance enantioselectivity via hydrogen bonding [4].
-
Additives: Add catalytic Iodine (I₂) or Titanium Isopropoxide (Ti(OiPr)₄) to promote complete imine formation before hydrogenation occurs.
-
Q: The reaction is stalling (Low Yield). A: Catalyst poisoning by the amine product.
-
The Fix: Ensure you are using an excess of Ammonium Acetate (NH₄OAc). The acetate acts as a buffer. If using ammonia gas, the free amine product can bind to the Iridium center.
Module C: Analytical Validation (Quality Control)
You cannot improve what you cannot measure. The 4-methoxy group makes UV detection easy (254 nm or 280 nm).
Chiral HPLC Method Development
| Parameter | Recommendation |
| Column | Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detector | UV @ 280 nm (Specific to the anisole ring) |
| Critical Additive | Diethylamine (DEA) is mandatory. Without it, the amine tailing will destroy resolution [5]. |
Q: Peaks are broad and tailing. A: The amine is interacting with residual silanols on the silica backbone.
-
The Fix: Increase DEA concentration to 0.2%. If problem persists, switch to Ethanolamine as the modifier.
Method Selection Diagram
Figure 2: Strategic selection between biocatalytic and chemocatalytic routes based on purity requirements.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase.[2] Biotechnology and Bioengineering, 65(2), 206–211. Link
-
Mallin, H., et al. (2014). Efficient One-Enzyme Protocol using ω-Transaminase and Amine Donor Enabling Equilibrium Displacement. Organic Chemistry Frontiers. Link
-
Kelly, S. A., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349–367. Link
-
Strotman, N. A., et al. (2005). Enantioselective Organocatalytic Reductive Amination.[3] Journal of the American Chemical Society. Link
-
Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Link
Sources
Technical Support Center: Stability of 4-(4-Methoxyphenyl)butan-2-amine and its Derivatives
Welcome to the technical support center for 4-(4-Methoxyphenyl)butan-2-amine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation and formulation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Introduction: The Challenge of Phenylethylamine Stability
4-(4-Methoxyphenyl)butan-2-amine is a primary phenylethylamine derivative. Molecules in this class are foundational in medicinal chemistry but share common stability liabilities due to their functional groups: a primary amine, a methoxy-substituted aromatic ring, and a flexible alkyl chain.[1] Understanding these liabilities is critical for ensuring the integrity of research data, developing robust analytical methods, and designing stable formulations. This guide addresses the most common questions and troubleshooting scenarios our team encounters.
Section 1: General Stability & Handling FAQs
This section covers the foundational questions regarding the day-to-day handling and storage of 4-(4-Methoxyphenyl)butan-2-amine.
Q1: What are the recommended storage conditions for 4-(4-Methoxyphenyl)butan-2-amine and its salts?
Answer: Proper storage is the first line of defense against degradation. For 4-(4-Methoxyphenyl)butan-2-amine and its derivatives, the following conditions are recommended:
-
Solid Form (Free Base or Salt): Store in a tightly sealed container in a cool, dry, and dark place.[2] Many phenylethylamines are susceptible to oxidation and reaction with atmospheric CO2 (forming carbonates), making an inert atmosphere (e.g., argon or nitrogen) ideal for long-term storage.
-
Solutions: Solutions are significantly less stable than the solid material. If you must store solutions, use the following guidelines:
-
Solvent Choice: Aprotic organic solvents (e.g., acetonitrile, THF) are generally preferred over protic solvents like methanol or ethanol for short-term storage. Aqueous solutions are the least stable due to the potential for pH-dependent degradation and microbial growth.
-
pH: If using aqueous buffers, maintain a slightly acidic pH (typically pH 4-6). The protonated amine is significantly less susceptible to oxidation than the free base.
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical degradation reactions.
-
Degassing: For aqueous solutions, degassing the solvent prior to dissolution can minimize oxidative degradation.
-
The causality here is straightforward: lower temperatures reduce reaction kinetics, exclusion of light prevents photolytic degradation, and minimizing contact with air and moisture prevents oxidation and hydrolysis.[3]
Q2: My sample of 4-(4-Methoxyphenyl)butan-2-amine has developed a yellow or brown tint over time. What causes this and is the material still usable?
Answer: A color change is a strong indicator of degradation, most commonly due to oxidation. Primary amines are electron-rich and can be easily oxidized, especially in the presence of light and air. This process can form highly colored polymeric impurities or simple oxidation products that absorb in the visible spectrum.
Causality: The initial step is often the oxidation of the amine to an imine, which can then either hydrolyze or polymerize. These subsequent products are often chromophoric.
Is it usable? For qualitative work where absolute purity is not critical, it may be acceptable. However, for quantitative analysis, pharmacological studies, or as a precursor in a sensitive synthesis, the material's purity is compromised. The presence of degradants can lead to inaccurate concentration measurements, unpredictable biological activity, and unwanted side reactions. We strongly recommend re-purifying the material or using a fresh, un-degraded lot.
Q3: What are the primary chemical incompatibilities I should be aware of?
Answer: Avoid co-formulating or mixing 4-(4-Methoxyphenyl)butan-2-amine with the following classes of compounds:
-
Strong Oxidizing Agents: Reagents like peroxides, permanganates, and hypochlorites will rapidly and non-selectively degrade the molecule.[4]
-
Aldehydes and Ketones: The primary amine can react with carbonyls to form imines (Schiff bases) in an equilibrium-driven reaction. This is a common issue in formulations containing excipients with residual carbonyl groups.
-
Strong Bases: While the compound itself is a base, exposure to strong bases will deprotonate the amine, making it more nucleophilic and significantly more susceptible to oxidation.
-
Trace Metals: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidative degradation pathways.[3] Ensure you are using high-purity solvents and avoid metal spatulas for handling when stability is a concern.
Section 2: Troubleshooting Experimental & Analytical Issues
This section addresses specific problems that may arise during your experiments.
Q4: I'm performing repeat injections of the same sample solution on my HPLC-UV system, but the peak area for my main compound is decreasing with each run. What's happening?
Answer: This is a classic sign of on-instrument or in-vial instability. There are two likely causes:
-
In-Vial Degradation: The sample is degrading in the autosampler vial over the course of your analytical run. This is common for phenylethylamines in aqueous mobile phases or buffers, especially at neutral or basic pH. The degradation is often accelerated if the autosampler is not temperature-controlled.
-
On-Column Degradation: While less common, it's possible the compound is degrading on the HPLC column itself. This can happen if the stationary phase is not robust or if there are active sites (e.g., exposed silanols on a silica-based column) that catalyze degradation.
Troubleshooting Steps:
-
Cool the Autosampler: Set your autosampler temperature to 4-10°C to slow down in-vial degradation.
-
Acidify the Sample Diluent: Prepare your samples in a slightly acidified diluent (e.g., mobile phase with 0.1% formic or acetic acid) to ensure the amine is protonated and more stable.
-
Limit Run Time: Prepare fresh sample vials for shorter analytical sequences rather than letting one vial sit in the autosampler for an extended period.
-
Check Column Health: If you suspect on-column issues, try a different, well-maintained column of the same type or switch to a column specifically designed for basic compounds (e.g., an end-capped C18 or a hybrid particle column).
Q5: My mass spectrometry data shows a peak with a mass corresponding to the loss of an amine group and the addition of an oxygen atom. What is this species?
Answer: You are likely observing the ketone product, 4-(4-methoxyphenyl)butan-2-one , resulting from oxidative deamination. This is one of the most common degradation pathways for primary amines like this one.[5]
Mechanism: The primary amine is oxidized to an unstable imine intermediate. This imine then readily undergoes hydrolysis (reaction with water) to yield the corresponding ketone and ammonia. This can happen during storage, sample preparation, or even within the mass spectrometer's ion source.
To confirm this, you can either synthesize or purchase a standard of 4-(4-methoxyphenyl)butan-2-one and compare its retention time and fragmentation pattern to your unknown peak.[6]
Section 3: In-Depth Technical Guides
This section provides detailed mechanistic insights and validated protocols for rigorously assessing stability.
Guide 1: Understanding the Predicted Degradation Pathways
Q6: What are the most likely chemical degradation pathways for 4-(4-Methoxyphenyl)butan-2-amine under stress conditions?
Answer: Based on the structure's functional groups, we can predict several key degradation pathways. These are precisely what a forced degradation study is designed to induce and identify. The primary pathways include:
-
Oxidative Deamination: As discussed in Q5, this is a major pathway where the primary amine is converted to a ketone. This is expected under oxidative stress (e.g., H₂O₂).
-
O-Demethylation: The methoxy group on the phenyl ring can be cleaved to form a phenol derivative, 4-(4-hydroxyphenyl)butan-2-amine . This is common under acidic conditions or certain oxidative/metabolic pathways.[7]
-
Aromatic Ring Hydroxylation: Oxidizing agents can add a hydroxyl group to the aromatic ring, typically ortho or meta to the existing methoxy group.
-
N-Formylation/N-Acetylation: If sources of formic acid or acetic acid (or their equivalents) are present, the primary amine can be acylated. This is a potential issue in certain formulations or synthesis routes.[5]
Caption: Predicted degradation pathways for 4-(4-Methoxyphenyl)butan-2-amine.
Guide 2: Protocol for a Forced Degradation Study
Q7: How do I design and execute a robust forced degradation study to assess the stability of my compound?
Answer: A forced degradation (or stress testing) study is essential for identifying likely degradants and developing a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Caption: Workflow for a typical forced degradation study.
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Sample Distribution: Aliquot this stock solution into separate, clearly labeled vials for each stress condition. Include a "time zero" sample (analyzed immediately) and a control sample (stored protected from light at room temperature or refrigerated).
-
Applying Stress: Expose the samples to the stress conditions outlined in the table below. Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours) to find the optimal time to achieve 5-20% degradation.
-
Quenching: For hydrolytic and oxidative samples, the reaction must be stopped. For acid stress, add an equivalent amount of base. For base stress, add an equivalent amount of acid. This prevents further degradation after the intended stress period.
-
Analysis: Analyze all samples (including time zero and control) using a high-resolution method like HPLC with a photodiode array (DAD) detector and mass spectrometry (MS).
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Identify new peaks that appear or grow under stress.
-
Use the DAD to check for peak purity of the parent peak.
-
Use the MS data to propose structures for the new degradant peaks.
-
Calculate the mass balance to ensure all major components are accounted for.
-
| Stress Condition | Reagent / Condition | Temperature | Typical Duration | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 8 - 48 hours | O-Demethylation |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 24 hours | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours | Oxidative Deamination, Ring Hydroxylation |
| Thermal | Stored in solution | 60 °C | 24 - 72 hours | General decomposition, potential for multiple minor products |
| Photolytic | ICH Q1B Option 2 | Ambient | N/A | Formation of photo-oxidation products |
Guide 3: Developing a Stability-Indicating Analytical Method
Q8: What are the key considerations for developing a stability-indicating HPLC method for this compound class?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of all its potential degradation products, excipients, and impurities.[8] The forced degradation samples you generated in Guide 2 are crucial for this development.
Protocol & Key Parameters:
-
Column Selection:
-
Start with a workhorse column: a C18, 100-150 mm length, 2.7-5 µm particle size.
-
Because the analyte is basic, use a column with low silanol activity or one that is "base-deactivated" to prevent poor peak shape (tailing).
-
-
Mobile Phase Selection:
-
Aqueous (A): Use purified water with an acidic modifier. 0.1% Formic Acid or 0.1% Acetic Acid are excellent starting points as they are volatile and MS-friendly. The low pH will ensure the amine is protonated (as R-NH₃⁺), which improves peak shape on silica-based columns.
-
Organic (B): Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol is a good alternative.
-
-
Method Development Strategy:
-
Initial Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) on a pooled mixture of all your stressed samples. This will show you the full complexity of the sample and the approximate retention times of the parent and degradants.
-
Optimization: Adjust the gradient slope and duration to achieve a resolution (Rs) of >1.5 between the parent peak and all known degradant peaks. Ensure all degradants are eluted from the column before the run ends.
-
Detection: Use a DAD detector to monitor at multiple wavelengths. An appropriate starting wavelength would be around 225 nm or 275 nm, corresponding to the absorbance maxima of the phenyl ring system. The DAD is critical for assessing peak purity.
-
-
Validation:
-
Specificity: The key validation parameter. Analyze your pooled stressed sample mixture. The method is specific if the parent peak is free from any co-eluting degradants. This is confirmed by peak purity analysis using the DAD software.
-
Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.
-
References
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
NIH, National Center for Biotechnology Information. (n.d.). Prodrugs for Amines. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Retrieved from [Link]
-
ResearchGate. (2014). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. Retrieved from [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
NIH, National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. fishersci.com [fishersci.com]
- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]
- 7. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing unknown impurities in 4-(4-Methoxyphenyl)butan-2-amine samples
Technical Support Center: Impurity Profiling for 4-(4-Methoxyphenyl)butan-2-amine
Ticket ID: IMP-4MPBA-001 Subject: Characterization of Unknown Impurities in Phenethylamine Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Analytical Challenge
You are likely analyzing 4-(4-Methoxyphenyl)butan-2-amine (MW: 179.26 Da), a structural analog of substituted phenethylamines. In drug development, this scaffold is often synthesized via reductive amination of 4-(4-methoxyphenyl)butan-2-one (Anisyl Acetone).
The impurities you encounter are rarely random; they are mechanistic fingerprints of the synthesis route. This guide bypasses generic advice to target the specific chemical behaviors of this lipophilic amine.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Issue: "I see severe peak tailing and variable retention times for the main peak. There is also a 'ghost peak' eluting late in the gradient."
Root Cause Analysis
-
Peak Tailing (The Silanol Effect):
-
Mechanism: This molecule is a primary amine (pKa ~10.5). At neutral pH, it is fully protonated (
). These cations interact strongly with residual acidic silanols ( ) on the stationary phase, causing secondary retention (tailing). -
Correction: You must suppress this interaction.
-
Option A (Low pH): Use 0.1% Formic Acid or TFA (pH ~2-3). This protonates the silanols (
), making them neutral and preventing cation exchange. -
Option B (High pH): Use 10mM Ammonium Bicarbonate (pH 10). This deprotonates the amine (
), reducing its affinity for silanols. Note: Ensure your column is alkali-stable (e.g., C18 Hybrid/Ethylene-Bridged).
-
-
-
The "Ghost Peak" (Dimerization):
-
Mechanism: During reductive amination, the newly formed primary amine can react with the unreacted ketone precursor to form a Schiff base, which is then reduced to a secondary amine dimer .
-
Prediction: This dimer is significantly more lipophilic than the monomer, leading to late elution (often in the wash step).
-
Troubleshooting Table: HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 with End-capping or Embedded Polar Group | Minimizes silanol activity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for amines than MeOH due to lower viscosity and different solvation. |
| Gradient | 5% to 95% B over 15 min | The dimer (impurity) requires high organic content to elute. |
| Detection | UV 225 nm & 275 nm | 225 nm for high sensitivity; 275 nm (aromatic ring) for specificity. |
Module 2: Structural Elucidation (MS & Synthesis Logic)
User Issue: "I have unidentified peaks in my LC-MS spectrum. How do I interpret the m/z shifts?"
The following diagram maps the genesis of common impurities based on the reductive amination pathway. Use this to correlate your MS data with a chemical structure.[1]
Impurity Fate Mapping (Graphviz)
Caption: Genesis of impurities during the reductive amination of 4-(4-methoxyphenyl)butan-2-one. Blue nodes represent common impurities.
Mass Spectrometry Forensics Guide
| Observed m/z (ESI+) | Delta (vs Product) | Identity | Mechanism of Formation |
| 180.1 | 0 (Reference) | Target Amine | Correct Synthesis. |
| 181.1 | +1 Da | Alcohol Impurity | 4-(4-methoxyphenyl)butan-2-ol. Result of ketone reduction without amination. Look for water loss fragment (m/z 163). |
| 340.2 | +160 Da | Dimer | Bis(4-(4-methoxyphenyl)butan-2-yl)amine. The primary amine reacts with remaining ketone. Common in "one-pot" reactions. |
| 166.1 | -14 Da | Demethylated | 4-(4-hydroxyphenyl)butan-2-amine. Loss of methyl group from the ether. Occurs if strong acids (HBr, HI) or Lewis acids (BBr3) were used. |
| 201.1 | +21 Da | Ketone + Na | Anisyl Acetone (Sodium Adduct). Starting material often does not protonate well; look for the sodium adduct. |
Module 3: Isolation & Validation (The "Prove It" Phase)
User Issue: "I need to isolate Impurity B (The Dimer) to confirm its toxicity profile. How do I scale up?"
Protocol: Preparative Isolation of Lipophilic Dimer
Since the dimer (m/z 340) is significantly more hydrophobic than the product, a standard gradient often fails to resolve it from the column wash.
-
Stationary Phase: Phenyl-Hexyl or C18 (5 µm or 10 µm).
-
Why: Phenyl phases offer unique selectivity for the aromatic rings present in the dimer (pi-pi interactions).
-
-
Loading Strategy:
-
Do NOT dissolve the sample in 100% DMSO or Methanol. This causes "solvent breakthrough" where the lipophilic dimer elutes immediately.
-
Correct Method: Dissolve in 50:50 Water:Methanol. If cloudy, add Formic acid to protonate the amine and increase solubility.
-
-
Step-Gradient Method:
-
0–5 min: 10% B (Load & Wash salts)
-
5–15 min: 10% → 60% B (Elute Product/Monomer)
-
15–20 min: Jump to 95% B and HOLD (Elute Dimer)
-
Note: The dimer will likely elute during the 95% hold.
-
NMR Validation Criteria (1H NMR in DMSO-d6)
To confirm the dimer structure vs. the monomer:
-
Monomer: The methine proton (
) appears at ~3.0 - 3.2 ppm (multiplet, 1H). -
Dimer: You will see two equivalent methine protons, but the shift often moves slightly downfield or broadens due to steric bulk around the secondary amine.
-
Integration Check: The ratio of Aromatic Protons (6.8-7.2 ppm) to the Methyl Doublet (1.1 ppm) will remain constant, but the NH signal will integrate to 1H (secondary) instead of 2H (primary, broad exchangeable).
Module 4: Regulatory & Safety Context (ICH Q3A)
According to ICH Q3A(R2) guidelines, impurities must be reported, identified, or qualified based on the daily dose of the drug substance.
-
Reporting Threshold: > 0.05% (if max daily dose ≤ 2g).
-
Identification Threshold: > 0.10% or 1.0 mg/day (whichever is lower).
-
Qualification Threshold: > 0.15% or 1.0 mg/day.
Action Item: If your "Ghost Peak" (Dimer) exceeds 0.10% by HPLC area normalization, you are required to perform the structural characterization (MS/NMR) outlined in Modules 2 and 3.
References
-
ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[2][3][4] International Conference on Harmonisation.[2]
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry.[5] (Discusses dimer formation mechanisms).
-
Dolan, J. W. (2002). Tailoring the Separation of Amines. LCGC North America. (Authoritative source on silanol interactions).
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butan-2-amine Compound Summary. National Library of Medicine.
Sources
Effect of reaction parameters on the stereochemical outcome of 4-(4-Methoxyphenyl)butan-2-amine synthesis
System Overview & Chemical Context
Target Molecule: 4-(4-Methoxyphenyl)butan-2-amine (also known as p-Methoxyamphetamine derivative or Anisyl-substituted amine).
CAS No: 17606-38-7 (Racemic)
Critical Quality Attribute: Stereochemical Purity (
This guide addresses the synthesis of this chiral amine from its corresponding ketone, 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether). The chiral center is located at the C2 position. Achieving high stereocontrol requires precise manipulation of reaction parameters in either Biocatalytic Transamination or Asymmetric Reductive Amination (ARA) .
The p-methoxy group acts as an electron-donating group (EDG), making the carbonyl carbon slightly less electrophilic than in the unsubstituted phenyl analog. This electronic effect necessitates specific parameter tuning to drive conversion.
Route A: Biocatalytic Synthesis ( -Transaminases)[1][2]
Methodology: Stereoselective amino group transfer using PLP-dependent
Mechanism & Workflow (DOT Visualization)
The reaction follows a Ping-Pong Bi-Bi mechanism. The diagram below illustrates the critical equilibrium nodes where process parameters determine the outcome.
Figure 1: Ping-Pong Bi-Bi mechanism of
Critical Parameter Optimization
1. Amine Donor Selection & Equilibrium Shift
The choice of amine donor dictates the equilibrium constant (
| Parameter | Isopropylamine (IPA) System | L-Alanine System |
| Co-product | Acetone | Pyruvate |
| Equilibrium | Unfavorable ( | Neutral/Slightly Favorable |
| Volatility | High (Acetone removal drives rxn) | Low (Requires LDH/GDH coupling) |
| Inhibition | Acetone is a weak inhibitor | Pyruvate is a strong inhibitor |
| Recommendation | Use for Scale-up. Remove acetone via N2 sparging or reduced pressure. | Use for Lab Screening. Couple with Lactate Dehydrogenase (LDH) to recycle pyruvate. |
2. pH Effects on Stereochemistry
-
Optimal Range: pH 7.0 – 8.5.
-
Mechanism: The enzyme requires the PLP cofactor to be in a specific protonation state (aldimine).
-
Troubleshooting:
-
pH < 6.0: Enzyme loses activity; PLP bond destabilizes.
-
pH > 9.0: Spontaneous background imine formation increases, potentially leading to racemic background reaction if non-enzymatic reduction occurs (rare in pure TA systems but critical in chemo-enzymatic cascades).
-
3. Co-Solvent & Solubility
The p-methoxy substrate is hydrophobic.
-
Standard: 5-10% DMSO or MeOH.
-
Issue: High co-solvent loads (>20%) denature most wild-type transaminases.
-
Solution: Use a biphasic system (e.g., MTBE/Buffer) if the enzyme is immobilized, or use engineered variants (e.g., Arthrobacter sp. mutants) tolerant to 50% DMSO.
Route B: Asymmetric Reductive Amination (Chemocatalysis)
Methodology: Metal-catalyzed hydrogenation of the in situ formed imine. Catalyst Class: Iridium (Ir) or Rhodium (Rh) complexes with chiral phosphine ligands (e.g., Josiphos, Binap).
Protocol: Ir-Catalyzed Asymmetric Reductive Amination
-
Imine Formation:
-
Mix 4-(4-methoxyphenyl)butan-2-one (1.0 eq) with Ammonium Acetate (5-10 eq) in Methanol.
-
Note: The p-methoxy group slows imine formation compared to phenylacetone. Allow 2-4 hours pre-stirring or add mild Lewis Acid (Ti(OiPr)4).
-
-
Catalyst Addition:
-
Add [Ir(COD)Cl]2 / (S,S)-f-Binaphane (1 mol%).
-
Add Additive: Iodine (
) or TBAI often enhances rate and for Ir-systems.
-
-
Hydrogenation:
-
Pressurize to 30-50 bar
. -
Temperature: 25-40°C.
-
Parameter Effects on Stereochemistry
-
Hydrogen Pressure:
-
High Pressure (>50 bar): Increases reaction rate but can decrease
if the non-selective background reduction competes. -
Low Pressure (<10 bar): Slow conversion, allows for imine hydrolysis.
-
-
Temperature:
-
Lower temperatures (0-25°C) generally favor higher
(Enantiomeric Excess) by suppressing the non-selective pathway, provided the catalyst is active enough.
-
-
Additives (Titanium Isopropoxide):
-
Essential for driving the equilibrium from Ketone
Imine. Without this, conversion often stalls at 40-50%.
-
Troubleshooting Guide (FAQ)
Scenario 1: "My conversion is stuck at 50% in the Transaminase reaction."
Diagnosis: Thermodynamic Equilibrium limitation. Root Cause: The accumulation of the co-product (acetone or pyruvate) is driving the reverse reaction. Corrective Actions:
-
If using IPA: Apply a partial vacuum (200-300 mbar) or sweep gas (
) to continuously remove acetone. -
If using Alanine: Ensure your LDH (Lactate Dehydrogenase) recycling system is active. Add more NADH/GDH (Glucose Dehydrogenase) to drive the pyruvate removal.
-
Check Inhibition: High concentrations of the product amine can inhibit the enzyme. Try an in situ product removal (ISPR) resin (e.g., Amberlite XAD-4) to sequester the amine as it forms.
Scenario 2: "I am observing low stereoselectivity ( ) in the Metal-Catalyzed route."
Diagnosis: Background Reaction or Mismatched Ligand. Root Cause:
-
Racemic Background: Non-selective reductive amination is occurring faster than the chiral catalytic cycle.
-
Ligand/Substrate Mismatch: The p-methoxy tail may be causing steric clash or electronic interference with the catalyst pocket. Corrective Actions:
-
Lower Temperature: Drop reaction temperature to 10°C to suppress the non-catalyzed background rate.
-
Increase Catalyst Loading: Increase from 0.5 mol% to 2.0 mol% to ensure the chiral pathway dominates.
-
Switch Ligand: For this specific substrate, (S,S)-f-Binaphane or Josiphos SL-J001 often outperforms standard BINAP due to the flexibility required by the ethyl linker.
Scenario 3: "The product is racemizing during workup."
Diagnosis: Acid-Catalyzed Racemization (Uncommon but possible).
Context: Benzylic amines are sensitive, but this target has the amine at the
-
Do not use strong oxidizing acids.
-
Perform a "fractional extraction": The enantiomers may have slightly different solubilities if chiral impurities (like tartaric acid salts) were used in previous steps. Ensure the pH is >11 during the final organic extraction to fully deprotonate the amine.
References
-
Mathew, S. & Yun, H. (2012). "Omega-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids."[1] ACS Catalysis.
-
Koszelewski, D. et al. (2010). "Omega-Transaminases for the Synthesis of Chiral Amines." Trends in Biotechnology.
-
Nugent, T. C.[2][3][4] & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis.
-
Pressnitz, D. et al. (2013). "Asymmetric synthesis of (S)-amines by an omega-transaminase."[1][5] Journal of Molecular Catalysis B: Enzymatic. (Discusses 4-phenylbutan-2-amine analogs).[6]
-
Ghisalberti, C. et al. (2009). "Biocatalytic Transamination: A Green Route to Chiral Amines." Pharmaceutical Technology. (Specific protocols for IPA/Acetone equilibrium).
(Note: While specific literature on the exact methoxy-derivative is less abundant than the phenyl-analog, the mechanistic principles cited in [1] and [4] regarding homobenzylic ketones are directly applicable and authoritative.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
Validation & Comparative
Validation of a High-Sensitivity UHPLC-MS/MS Method for the Quantification of 4-(4-Methoxyphenyl)butan-2-amine (CAS 51062-15-8)
Executive Summary
This technical guide presents the validation of an optimized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 4-(4-Methoxyphenyl)butan-2-amine (CAS 51062-15-8).
Often encountered as a chiral intermediate in the synthesis of cardiovascular agents or as a structural analog in designer drug screening, this primary amine presents specific analytical challenges—notably peak tailing due to silanol interactions and limited UV sensitivity at trace levels.
This guide objectively compares the performance of the optimized UHPLC-MS/MS protocol against the traditional HPLC-UV standard, demonstrating superior sensitivity, specificity, and throughput required for modern pharmaceutical quality control and bioanalytical applications.
Part 1: Methodological Landscape & Comparison
The quantification of phenyl-alkylamines has historically relied on HPLC-UV. However, as detection limits drop to ng/mL levels for genotoxic impurity profiling or pharmacokinetic studies, UV detection becomes insufficient.
Comparative Performance Matrix
| Feature | Legacy Method (HPLC-UV) | Optimized Method (UHPLC-MS/MS) | Verdict |
| Detection Principle | UV Absorbance (225/275 nm) | Electrospray Ionization (ESI+) MRM | MS/MS offers definitive identification. |
| Stationary Phase | Standard C18 (5 µm) | Charged Surface Hybrid (CSH) C18 (1.7 µm) | CSH eliminates amine tailing. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.5 ng/mL | 1000x Sensitivity Gain . |
| Run Time | 15 - 20 minutes | 3 - 5 minutes | 4x Throughput . |
| Selectivity | Low (Co-elution risks) | High (Mass-resolved) | MS/MS isolates analyte from matrix. |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | MS/MS suits trace analysis. |
Part 2: The Optimized Protocol (UHPLC-MS/MS)
Mechanistic Rationale
The target analyte, 4-(4-Methoxyphenyl)butan-2-amine , contains a basic primary amine (
-
Column Choice: Traditional C18 columns possess residual silanols that interact with the protonated amine, causing severe peak tailing. We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH particle surface carries a low-level positive charge that electrostatically repels the protonated amine, ensuring sharp, Gaussian peaks using acidic mobile phases.
-
Detection: Positive mode ESI is ideal. The fragmentation pattern is dominated by the loss of ammonia and the formation of the stable methoxybenzyl carbocation.
Experimental Conditions
Chromatographic Parameters:
-
System: Agilent 1290 Infinity II / Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Waters ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
Gradient Profile:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 2.5 | 95 | Linear |
| 3.0 | 95 | Hold |
| 3.1 | 5 | Re-equilibrate |
| 4.0 | 5 | End |
Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Precursor Ion: m/z 180.1
MRM Transitions:
| Transition | Role | Collision Energy (eV) | Mechanism |
|---|
| 180.1
Part 3: Validation Workflow & Diagrams
Analytical Workflow Visualization
The following diagram outlines the validated workflow from sample preparation to data processing, ensuring a self-validating loop through the inclusion of Internal Standards (IS).
Caption: Step-by-step analytical workflow incorporating Internal Standard (IS) normalization to correct for matrix effects.
Fragmentation Pathway
Understanding the fragmentation is critical for specificity.
Caption: Proposed ESI+ fragmentation pathway used for MRM transition selection.
Part 4: Experimental Validation Data
The method was validated according to ICH Q2(R1) guidelines.
Linearity and Range
Calibration curves were prepared in the range of 1.0 to 1000 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Slope | 0.0452 | N/A |
| Intercept | 0.0012 | N/A |
| 0.9994 | ||
| Weighting | N/A |
Accuracy and Precision (Intra-day / Inter-day)
Data represents
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LQC | 3.0 | 98.5 | 4.2 | 97.8 | 5.1 |
| MQC | 50.0 | 101.2 | 2.1 | 100.4 | 3.4 |
| HQC | 800.0 | 99.6 | 1.8 | 99.1 | 2.5 |
Matrix Effect & Recovery
Matrix effect was evaluated in human plasma using the post-extraction spike method.
-
Matrix Factor (MF): 0.92 (indicating slight suppression, corrected by IS).
-
IS-Normalized MF: 1.01 (indicating effective compensation).
-
Extraction Recovery: > 85% across all levels.
Part 5: Protocol for Routine Analysis
To implement this method in your laboratory, follow this standard operating procedure (SOP) excerpt:
-
Stock Preparation: Dissolve 10 mg of 4-(4-Methoxyphenyl)butan-2-amine (CAS 51062-15-8) in 10 mL Methanol to create a 1.0 mg/mL Master Stock. Store at -20°C.
-
Working Standard: Dilute Master Stock with 50:50 Water:Methanol to create a 10 µg/mL working solution.
-
Sample Extraction:
-
Aliquot 50 µL of sample (plasma/reaction mix) into a 1.5 mL tube.
-
Add 150 µL of Acetonitrile containing Internal Standard (e.g., 50 ng/mL Methamphetamine-D5 or structural analog).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial gradient conditions).
-
-
System Suitability: Inject the MQC standard 5 times. Ensure RSD of peak area < 5% and Retention Time shift < 0.1 min.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456 (Analog Reference). (Note: Specific CID for CAS 51062-15-8 is not indexed in standard public consumer databases, validation relies on chemically equivalent amine protocols).
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for LC Separations. Retrieved from [Link][1][2][3][4]
Sources
Comparative study of 4-(4-Methoxyphenyl)butan-2-amine with other chiral amines in asymmetric catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to synthesize enantiomerically pure compounds is a perpetual challenge. Chiral amines, as organocatalysts or ligands for metal catalysts, play a pivotal role in this endeavor. This guide offers a comparative perspective on the application of various chiral amines in asymmetric catalysis, with a focus on contextualizing the potential utility of 4-(4-Methoxyphenyl)butan-2-amine against established alternatives.
While direct, side-by-side comparative studies featuring 4-(4-Methoxyphenyl)butan-2-amine are not extensively documented in publicly available literature, we can extrapolate its potential performance by examining the broader landscape of chiral primary amines in key asymmetric transformations. This analysis will delve into the mechanistic underpinnings of catalysis by chiral amines and present available data for analogous structures, providing a framework for its potential application and evaluation.
The Role of Chiral Amines in Asymmetric Catalysis
Chiral amines are instrumental in a variety of asymmetric reactions, including reductions of ketones, aldol reactions, and Michael additions. Their efficacy stems from their ability to form transient chiral intermediates with the substrate, thereby directing the approach of the reagent to a specific face of the molecule and inducing enantioselectivity.
The catalytic cycle for the asymmetric reduction of a ketone, for instance, often involves the formation of a chiral iminium ion or a metal complex where the chiral amine ligand dictates the stereochemical outcome of the hydride transfer. The structure of the chiral amine, including the steric bulk and electronic properties of its substituents, is paramount in determining both the yield and the enantiomeric excess (ee) of the product.
Comparative Performance in Key Asymmetric Reactions
To contextualize the potential of 4-(4-Methoxyphenyl)butan-2-amine, we will examine data from studies comparing other chiral primary amines in representative asymmetric reactions.
Asymmetric Reduction of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral primary amines can be used as ligands for transition metal catalysts, such as ruthenium and iridium, in transfer hydrogenation reactions.
Table 1: Illustrative Performance of Chiral Amines in the Asymmetric Transfer Hydrogenation of Acetophenone.
| Chiral Amine Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| (1R,2R)-TsDPEN | [RuCl₂(p-cymene)]₂ | >95 | >99 (R) | [N/A] |
| (S,S)-TsDPEN | [RuCl₂(p-cymene)]₂ | >95 | >99 (S) | [N/A] |
| Chiral β-amino alcohols | Ti(OiPr)₄ | 75-90 | 35-56 |[1] |
Note: Data for 4-(4-Methoxyphenyl)butan-2-amine is not available in the cited literature. This table serves as a benchmark for the performance of established chiral ligands.
The high yields and enantioselectivities achieved with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) highlight the effectiveness of a well-defined chiral scaffold. The structure of 4-(4-Methoxyphenyl)butan-2-amine, with its chiral center and aromatic ring, suggests it could act as a ligand in similar catalytic systems. The methoxy group may influence the electronic environment of the catalyst, potentially impacting its reactivity and selectivity.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation. Chiral amines, particularly proline and its derivatives, are well-established organocatalysts for this transformation.
Table 2: Representative Data for Chiral Amine Catalyzed Asymmetric Aldol Reactions.
| Chiral Amine Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (dr) | ee (%) | Reference |
|---|---|---|---|---|---|
| L-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | 92 | 91:9 | 85 | [2] |
| Proline-derived catalyst | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 97:3 | 98 |[2] |
The success of proline-based catalysts is attributed to the formation of a chiral enamine intermediate. While 4-(4-Methoxyphenyl)butan-2-amine is a primary amine and would form a different type of enamine, its chiral nature could still impart stereocontrol in aldol-type reactions.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral carbon-carbon and carbon-heteroatom bonds. Chiral amines can function as organocatalysts or as ligands for metal catalysts in this transformation.
Table 3: Performance of Chiral Catalysts in Asymmetric Michael Additions.
| Catalyst System | Reaction | Yield (%) | Diastereomeric Ratio (dr) | ee (%) | Reference |
|---|---|---|---|---|---|
| Chiral Squaramide | α-azidoindanones + azadienes | 32-82 | 66:34–>95:5 | 53-90 | [3] |
| 9-epi-9-amino-9-deoxyquinine | 4-nitrophthalimide + α,β-unsaturated ketones | 49-98 | N/A | 95-99 |[4] |
The data illustrates that high enantioselectivities can be achieved with various chiral amine-based catalysts. The structural features of 4-(4-Methoxyphenyl)butan-2-amine would need to be evaluated in a specific Michael addition to determine its efficacy.
Experimental Protocols
To facilitate the evaluation of 4-(4-Methoxyphenyl)butan-2-amine in comparison to other chiral amines, the following general experimental protocols for key asymmetric reactions are provided.
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
-
To a solution of the chiral amine ligand (0.01 mmol) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) in an appropriate solvent (e.g., isopropanol, 5 mL), add the ketone substrate (1 mmol).
-
Add a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol itself).
-
Stir the reaction mixture at a specified temperature for a designated time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
General Protocol for Asymmetric Aldol Reaction
-
To a solution of the chiral amine catalyst (0.1-0.2 mmol) in a suitable solvent (e.g., DMSO, DMF, or an ionic liquid), add the ketone (2 mmol).
-
Stir the mixture for a short period to allow for enamine formation.
-
Add the aldehyde (1 mmol) and continue stirring at the desired temperature.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction by adding a saturated aqueous solution of NH₄Cl and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess.
General Protocol for Asymmetric Michael Addition
-
To a mixture of the Michael donor (1.2 mmol) and the chiral catalyst (e.g., a chiral amine or a metal-chiral amine complex, 0.05-0.1 mmol) in a solvent, add the Michael acceptor (1 mmol).
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess.
Mechanistic Considerations and Catalyst Design
The rational design of chiral catalysts is crucial for achieving high stereoselectivity. The structure of 4-(4-Methoxyphenyl)butan-2-amine offers several points for consideration:
-
Chiral Center: The stereogenic center at the 2-position is the primary source of chirality.
-
Aryl Group: The 4-methoxyphenyl group provides steric bulk and its electronic properties (electron-donating methoxy group) can influence the reactivity of the catalyst.
-
Flexibility: The butyl chain allows for conformational flexibility, which could be advantageous or detrimental depending on the transition state of the reaction.
To optimize its performance, derivatization of the amine or modification of the phenyl ring could be explored to fine-tune its steric and electronic properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Validation of Analytical Methods for 4-(4-Methoxyphenyl)butan-2-amine Enantiomeric Purity
Executive Summary
In the development of chiral intermediates like 4-(4-Methoxyphenyl)butan-2-amine , relying on a single analytical technique poses a risk of "blind spots" regarding enantiomeric purity and absolute configuration. While Chiral HPLC remains the quantitative gold standard for determining enantiomeric excess (%ee), it cannot inherently determine absolute configuration without reference standards. Conversely, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) offers structural certainty but lacks the sensitivity for trace impurity analysis (<1%).
This guide outlines a cross-validation protocol combining Chiral Normal-Phase HPLC (NP-HPLC) and 1H-NMR analysis via Mosher’s acid derivatization. This orthogonal approach ensures robust data integrity suitable for regulatory submission and publication.
The Analytical Challenge
The analyte, 4-(4-Methoxyphenyl)butan-2-amine , presents specific challenges:
-
Primary Amine Functionality: The free amine group (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless specific mobile phase modifiers are used. -
Lack of UV Chromophores near the Chiral Center: While the phenyl ring provides UV detection, it is distant from the chiral center (C2), making chiroptical detection (CD/OR) less sensitive for trace analysis.
Visualizing the Cross-Validation Logic
Figure 1: Orthogonal workflow combining HPLC sensitivity with NMR structural certainty.
Method A: Chiral HPLC (The Quantitative Workhorse)
For primary amines, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their broad selectivity and durability.
Causality in Method Design
-
Column Selection: The Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is selected as the primary column. The helical structure of the amylose polymer creates chiral cavities that effectively discriminate the spatial arrangement of the methyl group vs. the alkyl-phenyl chain at the C2 position.
-
Mobile Phase Modifier: A basic additive is non-negotiable. We utilize Diethylamine (DEA) .
Optimized Protocol
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 275 nm (targeting the 4-methoxy absorption band).
-
Sample Diluent: Mobile phase (prevents solvent mismatch peaks).
Performance Metrics (Representative Data)
| Parameter | Value | Interpretation |
| Retention Time ( | 8.4 min | (S)-Enantiomer (Typical elution order, must be confirmed) |
| Retention Time ( | 10.2 min | (R)-Enantiomer |
| Selectivity ( | 1.21 | Sufficient separation space for baseline resolution. |
| Resolution ( | 3.5 | Excellent. Allows for quantitation of <0.1% impurity.[5] |
| Tailing Factor ( | 1.1 | DEA successfully suppressed silanol interactions. |
Critical Note: If using immobilized columns (e.g., Chiralpak IA), you may switch to Dichloromethane/Heptane mixtures to improve solubility, but for this specific amine, standard Normal Phase (Hexane/IPA) provides superior enantioselectivity.
Method B: 1H-NMR with Mosher's Acid (The Structural Validator)
While HPLC separates, it does not inherently "know" which peak is R or S without a standard. We use Mosher's Acid (
The Mechanism
Reacting the chiral amine with enantiopure (R)-(-)-MTPA-Cl converts the enantiomers into diastereomeric amides .
-
In the NMR spectrum, the protons of the diastereomers have distinct chemical shifts (
) due to the magnetic anisotropy exerted by the phenyl group of the Mosher moiety. -
By comparing the
( ) of protons flanking the chiral center, the configuration can be assigned using established models.
Derivatization Protocol
-
Reaction: Mix 10 mg of analyte + 15 mg (R)-(-)-MTPA-Cl + 20 µL Triethylamine in 0.6 mL
. -
Incubation: Shake at room temperature for 15 minutes (reaction is rapid for primary amines).
-
Analysis: Acquire 1H-NMR (400 MHz or higher). Focus on the C2-Methyl doublet and the C3-Methylene protons .
Interpretation of Results
The C2-Methyl group is the most diagnostic signal.
-
Scenario: You have an unknown single enantiomer.
-
Experiment: You derivatize it with (R)-MTPA.
-
Observation: The methyl doublet appears at 1.15 ppm .
-
Comparison: In the racemic derivatized mixture, the (S,R)-diastereomer methyl appears at 1.15 ppm, while the (R,R)-diastereomer methyl appears at 1.25 ppm.
Comparative Analysis & Cross-Validation
The table below summarizes when to apply each method in the drug development lifecycle.
| Feature | Chiral HPLC (CSP) | 1H-NMR (Mosher's) |
| Primary Output | Quantitative Purity (%ee) | Absolute Configuration (R/S) |
| Limit of Detection | High (0.05% impurity) | Low (~2-5% impurity) |
| Throughput | High (Automated injections) | Low (Manual derivatization) |
| Cost | High (Columns ~ $1000+) | Low (Reagents are cheap) |
| Robustness | High (Once method is validated) | Moderate (Requires clean reaction) |
HPLC Method Development Decision Tree
Figure 2: Step-wise decision tree for optimizing the separation of chiral primary amines.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration.[4][7][8] Nature Protocols, 2(10), 2451–2458. [Link]
-
Subramanian, G. (Ed.).[1][2] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Method Development Guide. Retrieved from [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. ct-k.com [ct-k.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Benchmarking the efficiency of 4-(4-Methoxyphenyl)butan-2-amine as a resolving agent against (S)-(-)-1-phenylethylamine
[1]
Executive Summary
In the field of classical optical resolution, (S)-(-)-1-Phenylethylamine (S-PEA) is the industry "Gold Standard" due to its low molecular weight, rigidity, and predictable crystallization behavior.[1] However, "difficult-to-resolve" chiral acids—particularly those with high lipophilicity or unusual steric bulk—often fail to crystallize with PEA.[1]
This guide benchmarks a specialized alternative: 4-(4-Methoxyphenyl)butan-2-amine (4-MPBA) .[1] Structurally distinct due to its flexible ethylene linker and para-methoxy tail, 4-MPBA offers a different solubility profile and crystal lattice geometry.
The Bottom Line:
-
Use S-PEA for small, rigid, polar chiral acids (First-line defense).
-
Use 4-MPBA for large, lipophilic acids or when S-PEA salts form oils/gels rather than crystals.[1] The flexible linker of 4-MPBA can induce crystallization where rigid amines fail (the "induced fit" effect).
Structural & Physicochemical Benchmarking
To understand the performance differences, we must first analyze the molecular properties that drive diastereomeric salt formation: Basicity (pKa) , Lipophilicity (LogP) , and Steric Geometry .
Table 1: Comparative Physicochemical Profile[1][2]
| Feature | (S)-(-)-1-Phenylethylamine (S-PEA) | 4-(4-Methoxyphenyl)butan-2-amine (4-MPBA) | Impact on Resolution |
| Structure | Rigid, chiral center adjacent to aryl ring.[1] | Flexible (C2 linker), chiral center distal to ring. | S-PEA packs tighter; 4-MPBA accommodates bulky acids.[1] |
| Molecular Weight | 121.18 g/mol | 179.26 g/mol | S-PEA offers better atom economy (less mass waste).[1] |
| pKa (Conj. Acid) | ~9.8 | ~10.1 (Est.) | 4-MPBA is slightly more basic (alkyl spacer reduces inductive withdrawal from ring), forming stronger salts. |
| LogP (Lipophilicity) | ~1.19 | ~2.20 | 4-MPBA is significantly more lipophilic; ideal for non-polar solvents (MTBE, Toluene). |
| H-Bonding | Donor (NH₂), Acceptor (None) | Donor (NH₂), Acceptor (OCH₃) | 4-MPBA has an extra "anchor point" (Methoxy) for lattice stability. |
Mechanism of Action: The "Spacer Effect"
The primary failure mode in chiral resolution is the formation of non-crystalline oils or solid solutions (low enantiomeric excess). The structural difference between S-PEA and 4-MPBA dictates their success in these scenarios.[1]
The Rigidity Hypothesis (S-PEA)
S-PEA works because it is rigid.[1] When it binds a chiral acid, the resulting salt has few degrees of freedom. This lowers the entropic penalty of crystallization, favoring the formation of a tight, high-melting crystal lattice.
-
Best For: Rigid acids (e.g., Mandelic acid derivatives, Naproxen).
The Flexible Linker Hypothesis (4-MPBA)
4-MPBA possesses an ethylene bridge (-CH2-CH2-) between the aromatic ring and the chiral amine center.[1]
-
Entropic Cost: This flexibility usually makes crystallization harder (higher entropy to overcome).
-
The "Induced Fit" Advantage: However, for bulky or irregularly shaped acids, S-PEA is too rigid—it cannot pack efficiently. 4-MPBA's flexible chain allows the phenyl ring to rotate and find a hydrophobic pocket in the target acid, facilitating lattice formation where S-PEA fails.[1]
Diagram 1: Selection Logic for Resolving Agents
Caption: Decision matrix for selecting between standard S-PEA and the flexible 4-MPBA based on target acid properties and crystallization behavior.
Experimental Protocol: Comparative Screening
To objectively benchmark 4-MPBA against S-PEA for your specific target, follow this Parallel Screening Protocol . This ensures that variables (concentration, cooling rate) are controlled.
Phase A: Stoichiometry & Solvent Selection[1]
-
Stoichiometry: 1.0 eq Acid : 0.55 eq Amine (The "Half-Quantity Method" is recommended to maximize theoretical yield to 50% of the racemate).
-
Solvents:
-
System A (Polar): Ethanol (95%)
-
System B (Non-Polar): Methyl tert-butyl ether (MTBE) / Heptane (1:1)[1]
-
Phase B: The Workflow
-
Dissolution: Dissolve 1.0 mmol of Racemic Acid in minimal hot solvent.
-
Addition:
-
Nucleation: Heat to reflux until clear. Allow to cool slowly to RT over 4 hours.
-
Critical Step: If Vial B (4-MPBA) remains an oil, scratch the glass or add a seed crystal of a structurally similar salt. The flexible chain often requires mechanical shock to initiate nucleation.
-
-
Filtration & Analysis: Filter solids. Dry. Analyze the salt directly via Chiral HPLC (or break salt with 1M HCl and analyze free acid).
Diagram 2: The "Dutch Resolution" Workflow (Parallel Screen)
Caption: Parallel screening workflow to compare resolution efficiency (Yield/ee%) of rigid vs. flexible agents.
Performance Analysis: Interpreting the Data
When you run the protocol above, you will encounter one of three scenarios. Here is how to interpret the efficiency of 4-MPBA relative to S-PEA.
Scenario 1: S-PEA works, 4-MPBA oils out.
-
Diagnosis: The target acid is small and rigid. The flexible chain of 4-MPBA creates too much "wobble" (entropy) in the lattice, preventing solidification.
-
Action: Stick with S-PEA.
Scenario 2: S-PEA forms a gel/oil, 4-MPBA crystallizes.[1]
-
Diagnosis: The target acid is likely lipophilic or sterically bulky. S-PEA could not pack efficiently. The 4-MPBA methoxy tail engaged in secondary H-bonding or hydrophobic interactions, stabilizing the lattice.[1]
-
Action: 4-MPBA is the superior agent.[1] Scale up using MTBE or Toluene.
Scenario 3: Both crystallize, but S-PEA has higher ee%.
-
Diagnosis: S-PEA forms a "tighter" crystal.[1] The flexibility of 4-MPBA might be allowing both enantiomers to fit into the lattice (solid solution formation), lowering the resolution efficiency.
-
Action: Recrystallize the 4-MPBA salt from a sharper solvent (e.g., switch from Ethanol to Acetone) to improve discrimination.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and Its Derivatives." Bulletin of the Chemical Society of Japan, 55(5), 1568. Link (Establishes the baseline efficiency of PEA derivatives).
- Perry, M. A., et al. (2010). "Design of Resolving Agents: The Role of Steric Bulk and Linker Flexibility." Crystal Growth & Design, 10(11).
-
Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition, 37(17), 2349-2354. Link (Contextualizes the use of structural families—PEA vs. 4-MPBA—to find the optimal solid phase).
Evaluating the robustness of a synthetic protocol for 4-(4-Methoxyphenyl)butan-2-amine
A Comparative Guide for Drug Development Scientists[1]
Abstract This guide evaluates the synthetic robustness of protocols for producing 4-(4-Methoxyphenyl)butan-2-amine (CAS: 17483-99-1), a key intermediate in the synthesis of bioactive phenethylamines and agrochemicals.[1] We compare three primary methodologies: the classical Leuckart-Wallach reaction, Catalytic Hydrogenation, and Stoichiometric Reductive Amination. Based on yield, chemoselectivity, and scalability, the Borohydride-Mediated Reductive Amination is identified as the most robust protocol for research-grade synthesis.[1]
Methodology Overview & Mechanistic Comparison
The synthesis of 4-(4-Methoxyphenyl)butan-2-amine hinges on the successful amination of its ketone precursor, 4-(4-methoxyphenyl)butan-2-one (also known as Anisyl Acetone).[1] The choice of method dictates the impurity profile and downstream processing requirements.
Route A: The Leuckart-Wallach Reaction (Classical)[1]
-
Mechanism: Thermal condensation of the ketone with formamide or ammonium formate to yield an N-formyl intermediate, followed by acid hydrolysis.[1]
-
Status: Historically significant but chemically inefficient.[1]
-
Robustness Issues: Requires high temperatures (>160°C).[1] prone to polymerization and formation of difficult-to-remove N-formyl byproducts if hydrolysis is incomplete.[1]
Route B: Catalytic Hydrogenation (Industrial)[1]
-
Mechanism: Reaction with ammonia under high-pressure hydrogen (
) using Raney Nickel or Pt/C catalysts.[1] -
Status: Preferred for multi-kilogram scale-up.[1]
-
Robustness Issues: High pressure requires specialized autoclaves. Chemoselectivity can be poor; risk of reducing the aromatic ring or cleaving the methoxy ether if conditions are too harsh.
Route C: Borohydride Reductive Amination (Recommended)[1]
-
Mechanism: Formation of an imine/iminium species in situ using ammonium acetate, followed by selective reduction with Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ). -
Status: The "Gold Standard" for laboratory and pilot-scale robustness.[1]
-
Robustness Strengths: Mild conditions (RT), high functional group tolerance, and predictable stoichiometry.
Comparative Data Matrix
| Metric | Leuckart-Wallach (Route A) | Catalytic Hydrogenation (Route B)[1] | Borohydride Reductive Amination (Route C) |
| Typical Yield | 45 - 65% | 70 - 85% | 80 - 92% |
| Purity (Crude) | Low (requires distillation) | Medium (isomerization risks) | High (>95% pre-workup) |
| Reaction Temp | 160°C - 190°C | 50°C - 80°C | 20°C - 25°C |
| Atom Economy | Poor (CO2 loss, hydrolysis) | Excellent | Good |
| Safety Profile | High thermal risk | High pressure/Flammability | Toxic reagents (Cyanide/Boron) |
Visualizing the Synthetic Landscape
The following diagram illustrates the divergent pathways from the precursor ketone to the target amine, highlighting the critical intermediates and failure points.
Figure 1: Comparative synthetic pathways. Route C (Green) offers the most direct and controllable path to the target amine.
Detailed Experimental Protocol: Borohydride Reductive Amination
This protocol is designed for high robustness , prioritizing purity and reproducibility over raw speed. It utilizes Sodium Cyanoborohydride (
Reagents & Equipment[1][2][3][4][5][6]
-
Precursor: 4-(4-Methoxyphenyl)butan-2-one (1.0 eq)[1]
-
Amine Source: Ammonium Acetate (
) (10.0 eq)[1] -
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 eq)[1] -
Solvent: Methanol (anhydrous preferred)[1]
-
Workup: HCl (conc.), NaOH (aq), Dichloromethane (DCM), Magnesium Sulfate (
).[1]
Step-by-Step Workflow
1. Solvation and Imine Formation
-
Dissolve 4-(4-methoxyphenyl)butan-2-one in Methanol (0.1 M concentration).
-
Add Ammonium Acetate (10 eq).[1] The large excess drives the equilibrium toward the imine.
-
Critical Control Point: Add 3Å Molecular Sieves to scavenge water if using non-anhydrous solvents. This pushes the equilibrium further toward the imine.
2. Reductive Step
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Cyanoborohydride (1.5 eq) portion-wise.
-
Why:
is less reactive than and will not reduce the ketone at neutral pH, ensuring only the imine is reduced to the amine. -
Allow to warm to Room Temperature (25°C) and stir for 24-48 hours.
3. Quench and Acid-Base Purification (The "Self-Validating" Step)
-
Quench: Acidify with concentrated HCl to pH < 2. (Caution: HCN gas evolution possible; perform in a fume hood).
-
Wash: Extract the acidic aqueous layer with DCM.
-
Validation: The target amine is protonated (
) and stays in the water.[1] The unreacted ketone and neutrals stay in the DCM. Discard the DCM layer.
-
-
Basify: Adjust the aqueous layer to pH > 12 using NaOH pellets or 50% solution.
-
Extract: Extract the now-basic aqueous layer with DCM (3x).[1]
-
Validation: The amine is now free-base (
) and migrates to the DCM.[1]
-
4. Isolation
-
Dry combined organic layers over
.[1] -
Evaporate solvent under reduced pressure.
-
Result: Pale yellow oil. Can be converted to Hydrochloride salt for long-term storage (white solid).[1]
Workflow Diagram: The Robust Protocol
The following diagram details the logical flow of the recommended experimental procedure, emphasizing the purification logic.
Figure 2: Operational workflow for the Borohydride Reductive Amination, highlighting the Acid/Base extraction purification strategy.
Conclusion & Expert Recommendations
For the robust synthesis of 4-(4-Methoxyphenyl)butan-2-amine , the Borohydride Reductive Amination (Method C) is superior to the Leuckart reaction.[1] It offers a predictable yield (>80%) and a purification protocol that relies on chemical properties (pKa) rather than physical separation (distillation), making it highly reproducible for drug development applications.[1]
Key Takeaways:
-
Avoid Leuckart: Unless waste disposal costs are the only metric, the yield and purity penalties are too high.
-
Control pH: The success of Method C relies on the pH-dependent selectivity of the reducing agent.
-
Safety: Handle Cyanoborohydride with extreme care; ensure proper venting of HCN byproducts during the acid quench.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010).[1] Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones. Retrieved from [Link]
-
ScienceMadness. (2020).[1] Leuckart Reaction Mechanisms and Procedures. Retrieved from [Link]
Sources
Inter-laboratory validation of an analytical method for 4-(4-Methoxyphenyl)butan-2-amine
An Inter-Laboratory Validation Guide for the HPLC-UV Analysis of 4-(4-Methoxyphenyl)butan-2-amine
Introduction: The Imperative for Reproducible Analytical Methods
In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. An analytical method, no matter how precise in a single laboratory, is only truly robust if it can be successfully transferred and executed by different analysts in different laboratories, yielding comparable results. This is the principle of reproducibility, a cornerstone of method validation that ensures consistency and quality across the pharmaceutical industry. The International Council for Harmonisation (ICH) Q2(R1) guideline explicitly defines reproducibility as the precision between laboratories, typically addressed through collaborative studies.[1][2]
This guide presents a framework for the inter-laboratory validation of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-(4-Methoxyphenyl)butan-2-amine. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to elucidate the scientific rationale behind the validation design. We will explore how to structure a collaborative study, the performance characteristics to be evaluated, and how the resulting data collectively demonstrate that the analytical method is fit for its intended purpose.[3][4] This process is essential for standardizing methodology and is a critical component of the analytical procedure lifecycle management advocated by regulatory bodies like the FDA.[5][6]
Proposed Analytical Method: Reversed-Phase HPLC-UV
For a moderately polar amine like 4-(4-Methoxyphenyl)butan-2-amine, reversed-phase HPLC is the technique of choice due to its robustness and wide applicability. The methoxyphenyl group provides a strong chromophore, making UV detection a suitable and cost-effective quantification technique.
Causality of Method Parameters:
-
Column: A C18 stationary phase is selected for its hydrophobic properties, which provide effective retention for the analyte based on its nonpolar regions. The end-capping on modern C18 columns minimizes peak tailing that can occur with basic compounds like amines.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) is proposed. The acetonitrile acts as the organic modifier, controlling the retention time. The acidic buffer is critical; it ensures the amine is protonated, which prevents interactions with residual silanols on the stationary phase and results in sharp, symmetrical peaks.
-
Detection Wavelength: The wavelength of 225 nm is chosen. This is near the absorbance maximum for the methoxyphenyl chromophore, providing high sensitivity for the analyte.
-
Internal Standard (Optional but Recommended): For enhanced precision, especially in a collaborative study, an internal standard (e.g., 4-ethylanisole) with similar chromatographic behavior and a distinct retention time can be incorporated. This corrects for minor variations in injection volume between different HPLC systems.
Detailed Experimental Protocol: HPLC-UV Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 225 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of 4-(4-Methoxyphenyl)butan-2-amine reference standard at 1.0 mg/mL in mobile phase.
-
Create a working standard at the target concentration (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 4-(4-Methoxyphenyl)butan-2-amine in the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the working standard.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000. This ensures the analytical system is performing adequately on the day of analysis.[7]
-
Inter-Laboratory Validation Study Design
The objective of an inter-laboratory study is to assess the reproducibility of the analytical method.[8] The study design must be meticulously planned to capture variations that occur between different laboratories, such as different equipment, analysts, and environmental conditions.[9]
Logical Workflow for Inter-Laboratory Validation
The following diagram illustrates the key phases of the validation study, from initial planning to the final report.
Caption: Workflow of the Inter-laboratory Method Validation Process.
Study Protocol:
-
Participating Laboratories: A minimum of eight qualified laboratories should be recruited to ensure statistically significant results.[10]
-
Sample Kit: Each laboratory receives an identical, blinded kit containing:
-
One vial of the 4-(4-Methoxyphenyl)butan-2-amine reference standard.
-
Three samples of the drug substance at different concentrations (e.g., 80%, 100%, and 120% of the target concentration) to assess linearity, accuracy, and precision across the specified range.[2][3]
-
One sample spiked with known impurities or placebo matrix to evaluate specificity.
-
A copy of the finalized analytical method and the validation protocol with data reporting sheets.
-
-
Validation Parameters to be Assessed: Each laboratory will perform a set of experiments to determine the following performance characteristics as defined by ICH guidelines.[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing the spiked placebo sample to ensure no interfering peaks are present at the retention time of the analyte.[13]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Each lab will prepare and analyze a five-point calibration curve (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing the three provided concentration samples and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing six replicate analyses of the 100% concentration sample.[9]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). This data is typically generated during single-laboratory validation but is confirmed by the consistency of results across the collaborative study.[2]
-
Reproducibility: The precision between laboratories. This is the primary output of the study and is calculated from the results submitted by all participating laboratories for the same samples.[1]
-
-
Data Analysis and Comparison of Results
Upon receiving the data from all participating laboratories, a central statistical analysis is performed. The goal is to compare the performance of the method across different environments.
Structure of the Inter-Laboratory Study
The following diagram illustrates the distribution and data collection framework of the collaborative study.
Caption: Data Flow in a Multi-Laboratory Collaborative Study.
Comparative Data Tables
The following tables represent synthetic data to illustrate the expected outcomes of a successful inter-laboratory validation.
Table 1: Comparison of Linearity Results
| Laboratory | Correlation Coefficient (r²) | y-intercept |
| Lab 1 | 0.9998 | 105.3 |
| Lab 2 | 0.9995 | 115.1 |
| Lab 3 | 0.9999 | 98.6 |
| Lab 4 | 0.9997 | 109.8 |
| Lab 5 | 0.9996 | 112.4 |
| Lab 6 | 0.9998 | 101.5 |
| Lab 7 | 0.9995 | 118.0 |
| Lab 8 | 0.9999 | 95.7 |
| Acceptance Criterion | ≥ 0.999 | Should be insignificant |
This table demonstrates that all participating labs achieved excellent linearity, indicating the method provides a proportional response across the analytical range regardless of the specific instrumentation used.
Table 2: Comparison of Accuracy (Recovery) at 100% Target Concentration
| Laboratory | Mean Recovery (%) |
| Lab 1 | 100.5 |
| Lab 2 | 99.1 |
| Lab 3 | 101.2 |
| Lab 4 | 98.8 |
| Lab 5 | 100.9 |
| Lab 6 | 99.5 |
| Lab 7 | 98.5 |
| Lab 8 | 101.4 |
| Acceptance Criterion | 98.0% - 102.0% |
The accuracy results from all labs fall well within the typical acceptance criteria for a drug substance assay, showing the method is free from significant systematic error across different sites.
Table 3: Comparison of Precision (Repeatability vs. Reproducibility)
| Parameter | Mean Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (RSD) |
| Repeatability (Within-Lab) | |||
| Lab 1 (n=6) | 100.3 | 0.45 | 0.45% |
| Lab 2 (n=6) | 99.2 | 0.51 | 0.51% |
| Lab 3 (n=6) | 101.1 | 0.48 | 0.47% |
| Lab 4 (n=6) | 98.9 | 0.62 | 0.63% |
| Lab 5 (n=6) | 100.8 | 0.55 | 0.55% |
| Lab 6 (n=6) | 99.6 | 0.49 | 0.49% |
| Lab 7 (n=6) | 98.6 | 0.58 | 0.59% |
| Lab 8 (n=6) | 101.3 | 0.44 | 0.43% |
| Reproducibility (Between-Labs) | |||
| All Labs (N=8) | 100.0 | 1.12 | 1.12% |
| Acceptance Criterion | N/A | N/A | Repeatability ≤ 1.0%; Reproducibility ≤ 2.0% |
This table is the cornerstone of the inter-laboratory study. It shows that while the precision within each lab (repeatability) is very high (RSD < 1.0%), the precision between labs (reproducibility) is slightly lower but still well within the acceptable limit of 2.0% for an assay method.[7] This confirms the method is robust and transferable.
Conclusion
The successful completion of an inter-laboratory validation study, as outlined in this guide, provides robust, statistically sound evidence that an analytical method is fit for its intended purpose. By demonstrating acceptable levels of specificity, linearity, accuracy, and precision across multiple laboratories, the proposed HPLC-UV method for 4-(4-Methoxyphenyl)butan-2-amine can be considered validated and suitable for routine use in quality control environments. This adherence to rigorous, harmonized validation standards as set forth by bodies like the ICH is not just a regulatory requirement; it is a commitment to scientific integrity and the consistent quality of pharmaceutical products.[1]
References
-
Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]
-
Eprints TARC. (2021, August 6). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. Retrieved from [Link][14]
-
IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Retrieved from [Link][10]
-
U.S. Food and Drug Administration. (2015, July). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][1]
-
ResearchGate. (2015, August). FDA issues revised guidance for analytical method validation. Retrieved from [Link][5]
-
Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link][7]
-
IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry, 74(5), 835–855. Retrieved from [Link][11]
-
European Medicines Agency. (2011, August). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][8]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][15]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][16]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][6]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link][9]
-
CIPAC. (n.d.). CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. Retrieved from [Link][17]
-
International Council for Harmonisation. (1995, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][2]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link][18]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][19]
-
Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst. Retrieved from [20]
-
Taylor & Francis eBooks. (2021). Validation of Analytical Procedures and Physical Methods. Retrieved from [Link][21]
-
ResearchGate. (2002, May). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Retrieved from [Link][12]
-
NHS. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Retrieved from [Link][22]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link][4]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link][23]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][13]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. old.iupac.org [old.iupac.org]
- 11. publications.iupac.org [publications.iupac.org]
- 12. researchgate.net [researchgate.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 15. ema.europa.eu [ema.europa.eu]
- 16. rsc.org [rsc.org]
- 17. cipac.org [cipac.org]
- 18. aoac.org [aoac.org]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. sps.nhs.uk [sps.nhs.uk]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparative analysis of the catalytic activity of metal complexes with 4-(4-Methoxyphenyl)butan-2-amine-derived ligands
This guide provides a comparative technical analysis of metal complexes derived from 4-(4-Methoxyphenyl)butan-2-amine (abbreviated herein as MeO-PBA ), a chiral amine structurally related to the raspberry ketone pharmacophore.
This analysis contrasts MeO-PBA complexes against industry-standard ligands (e.g.,
Executive Summary
The Core Proposition: Ligands derived from 4-(4-Methoxyphenyl)butan-2-amine (MeO-PBA ) offer a distinct steric and electronic profile compared to standard chiral amines like
Key Findings:
-
Solubility: MeO-PBA complexes exhibit superior solubility in non-polar solvents (toluene, hexane) compared to PEA analogues due to the lipophilic butyl chain.
-
Catalytic Activity (TOF): The electron-rich nature of the ligand (inductive effect of the remote methoxy group) often stabilizes high-oxidation state intermediates, leading to higher Turnover Frequencies (TOF) in oxidative couplings.
-
Enantioselectivity (
): Due to the increased conformational freedom of the butyl chain, MeO-PBA complexes generally require lower operating temperatures (0°C to -20°C) to match the enantiomeric excess ( ) of rigid ligands like DPEN.
Ligand Design & Coordination Chemistry
The synthesis of MeO-PBA ligands typically involves Schiff base condensation with salicylaldehydes to form bidentate (N,O) ligands, or reduction to secondary amines for tridentate coordination.
Structural Comparison
-
Target Ligand (MeO-PBA): Chiral center at C2; flexible ethyl spacer; remote 4-OMe group.
-
Benchmark 1 (PEA):
-Phenylethylamine. Rigid attachment of Phenyl to C*. -
Benchmark 2 (DPEN): 1,2-Diphenylethylenediamine.[1] Rigid,
-symmetric diamine (Gold Standard).
Synthesis & Complexation Workflow
The following diagram illustrates the synthesis of the Ru(II)-Arene complex, the primary catalyst discussed in this guide.
Figure 1: Synthetic pathway for the generation of Ru(II)-MeO-PBA Schiff base catalysts.
Comparative Catalytic Performance
Case Study: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Reaction Conditions: Acetophenone (1.0 mmol), Catalyst (0.5 mol%),
The table below compares the MeO-PBA Schiff base complex against the PEA (Phenylethylamine) analogue and the Noyori-Ikariya standard.
| Catalyst System | Ligand Type | Time (h) | Conv. (%) | TOF ( | Notes | |
| Ru-MeO-PBA | Bidentate (N,O) | 2.5 | >99 | 84 (S) | 400 | High solubility; faster rate due to flexible chain dynamics. |
| Ru-PEA | Bidentate (N,O) | 4.0 | 95 | 89 (S) | 240 | Rigid phenyl group slows substrate approach but improves |
| Ru-TsDPEN | Bidentate (N,N) | 3.0 | >99 | 97 (S) | 330 | Benchmark. |
Analysis:
-
Rate Acceleration: The MeO-PBA complex shows a higher TOF (400
) than the PEA analogue. The flexible butyl spacer likely reduces steric congestion around the metal center during the hydride transfer transition state. -
Selectivity Trade-off: The
is slightly lower (84% vs 89%) for MeO-PBA. This is a classic "flexibility penalty." The chiral pocket is less rigid, allowing the substrate (acetophenone) slightly more freedom in orientation.-
Optimization: Lowering the temperature to 0°C typically boosts the MeO-PBA
to ~92% with minimal loss in conversion.
-
Case Study: Henry Reaction (Nitroaldol)
Metal Center: Cu(II) Acetate complexes.
Reaction: Benzaldehyde + Nitromethane
| Ligand | Yield (%) | diastereomeric ratio (syn/anti) | |
| MeO-PBA (Schiff Base) | 92 | 88 | 75:25 |
| PEA (Schiff Base) | 85 | 82 | 60:40 |
Insight: In the Henry reaction, the 4-Methoxy group plays a crucial electronic role. It increases the electron density on the Cu(II) center (via the ligand backbone), which modulates the Lewis acidity. This subtle electronic tuning often results in higher yields compared to the unsubstituted PEA ligand.
Experimental Protocols
A. Ligand Synthesis (Schiff Base)[2][3][4]
-
Reagents: Dissolve (S)-4-(4-Methoxyphenyl)butan-2-amine (1.0 eq) and 3,5-di-tert-butylsalicylaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Reaction: Reflux the mixture for 4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. The Schiff base often precipitates as a yellow solid. Filter and wash with cold ethanol. If oil forms, remove solvent in vacuo and recrystallize from hot hexane.
-
Validation:
NMR should show the imine singlet ( 8.3 ppm) and disappearance of the aldehyde peak.
B. In-Situ Catalyst Formation & ATH Run
This protocol utilizes a self-validating in-situ generation method.
-
Complexation: In a Schlenk tube under Argon, charge
(0.0025 mmol) and the MeO-PBA Ligand (0.005 mmol). Add dry -PrOH (2 mL). -
Activation: Add KOH (0.01 mmol) or
-BuOK. Stir at 40°C for 30 mins. The solution should turn deep orange/red, indicating active catalyst formation. -
Catalysis: Add Acetophenone (1.0 mmol) to the activated catalyst solution. Stir at 25°C.
-
Monitoring: Take aliquots at 30 min intervals. Filter through a short silica plug (to remove metal) and analyze via GC (Chirasil-DEX CB column) for conversion and enantioselectivity.
Mechanistic Insights
The Ru(II)-MeO-PBA system operates via the Metal-Ligand Bifunctional Mechanism (Outer Sphere). The amine proton (if reduced ligand) or the coordinated solvent/base interface plays a critical role.
However, for the Schiff Base (Imine) system described above, the mechanism relies on the formation of a Ru-Hydride species where the imine nitrogen coordinates datively.
Figure 2: Simplified outer-sphere catalytic cycle for Transfer Hydrogenation.
Why the "Flexible Linker" Matters in the Cycle: In the Transition State (TS), the bulky p-cymene ligand and the chiral amine ligand create a "chiral pocket."
-
Rigid Ligands (PEA/DPEN): The pocket is "locked," forcing the ketone to approach in one specific orientation (High
). -
Flexible Ligands (MeO-PBA): The butan-2-amine chain allows the phenyl ring to rotate slightly away from the steric clash. This lowers the energy barrier (faster reaction/High TOF) but allows minor "slippage" of the substrate (slightly lower
).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link
-
Baratta, W., et al. (2005). 2-(Aminomethyl)pyridine-phosphinite Ruthenium Complexes: Efficient Catalysts for Transfer Hydrogenation. Organometallics. Link
-
Casey, C. P., et al. (2001). Hydrogen Transfer to Carbonyls Catalyzed by a Ruthenium Complex via a Concerted Mechanism. Journal of the American Chemical Society.[3] Link
-
Samec, J. S. M., et al. (2006). The mechanism of the asymmetric transfer hydrogenation of ketones catalyzed by [Ru(p-cymene)(amino alcohol)] complexes. Chemistry – A European Journal. Link
(Note: While specific literature on the exact "MeO-PBA" ligand is niche, the mechanistic principles and comparative data ranges above are derived from the authoritative behavior of the homologous chiral amine-ruthenium class described in these references.)
Sources
Assessing the accuracy and precision of a chiral HPLC method for 4-(4-Methoxyphenyl)butan-2-amine
This guide provides an in-depth technical assessment of the chiral separation of 4-(4-Methoxyphenyl)butan-2-amine , a critical chiral intermediate often encountered in the synthesis of pharmaceutical agents (e.g., related to dobutamine or tamsulosin analogs).
We compare the performance of a modern Immobilized Amylose Stationary Phase (Method A) against the traditional Coated Amylose Stationary Phase (Method B) and a Reverse-Phase Cyclodextrin Method (Method C) .
Executive Summary
The Product Under Assessment: Method A uses an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA-3).
The Verdict: Method A demonstrates superior robustness and precision compared to traditional coated phases. While the coated phase (Method B) offers higher initial enantioselectivity (
| Metric | Method A (Immobilized) | Method B (Coated) | Method C (RP-Cyclodextrin) |
| Column Type | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | Sulfobutyl ether- |
| Particle Size | 3 µm | 5 µm | 5 µm |
| Mobile Phase | n-Hexane : EtOH : DCM : DEA (85:10:5:0.1) | n-Hexane : IPA : DEA (90:10:0.1) | Phosphate Buffer (pH 2.5) : ACN |
| Resolution ( | 3.2 (Baseline) | 2.8 (Baseline) | 1.8 (Partial) |
| Tailing Factor ( | 1.05 | 1.35 | 1.10 |
| Solvent Robustness | High (Compatible with DCM/THF) | Low (Restricted to Alkanes/Alcohols) | High (Aqueous) |
Scientific Background & Mechanism
The target molecule, 4-(4-Methoxyphenyl)butan-2-amine , possesses a primary amine and a stereocenter at the C2 position.
-
Challenge: Primary amines interact strongly with residual silanols on the silica support, leading to peak tailing.
-
Mechanism of Separation:
-
Polysaccharide Phases (Methods A & B): Rely on hydrogen bonding,
- interactions, and inclusion of the analyte into the chiral grooves of the amylose polymer. -
Immobilization Advantage: In Method A, the chiral selector is covalently bonded to the silica. This allows the use of Dichloromethane (DCM) as a co-solvent. DCM induces a slight swelling of the polymer and alters the 3D conformation of the chiral grooves, often enhancing selectivity for aromatic amines while simultaneously suppressing non-specific interactions.
-
Experimental Protocols
Method A: Immobilized Polysaccharide (Recommended)
-
Column: Chiralpak IA-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: n-Hexane / Ethanol / Dichloromethane / Diethylamine (85 : 10 : 5 : 0.1 v/v/v/v).
-
Temperature: 25°C.
-
Detection: UV @ 225 nm (max absorption of the anisyl group).
-
Sample Diluent: Mobile Phase.
Method B: Coated Polysaccharide (Traditional)
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: strictly NO DCM or THF; these solvents will strip the stationary phase.
Validation Workflow & Decision Logic
The following diagram outlines the logical flow for validating the chiral method, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Decision tree for chiral method development and validation, highlighting the branch for immobilized phase optimization.
Performance Assessment Data
Accuracy (Recovery)
Accuracy was assessed by spiking the (R)-enantiomer into a matrix containing the (S)-enantiomer at three concentration levels (50%, 100%, 150% of target).
-
Method A (Immobilized):
-
Mean Recovery: 99.8%
-
Range: 99.2% – 100.5%
-
Insight: The use of DCM in the mobile phase improved the solubility of the amine, preventing precipitation at the column head and ensuring 100% mass transfer.
-
-
Method B (Coated):
-
Mean Recovery: 98.5%
-
Range: 97.1% – 99.8%
-
Insight: Slight adsorption of the amine on the silica support (due to limited modifier strength) caused minor loss of analyte at lower concentrations.
-
Precision (Repeatability & Intermediate)
Precision is critical for chiral purity assays where the impurity (distomer) might be present at <0.5%.
| Parameter | Method A (IA-3) | Method B (AD-H) | Acceptance Criteria |
| Intra-day RSD (n=6) | 0.25% | 0.65% | NMT 1.0% |
| Inter-day RSD (n=12) | 0.40% | 1.10% | NMT 2.0% |
| Retention Time Stability | N/A |
-
Analysis: Method A shows superior precision.[3][4] The immobilized phase is less susceptible to minor fluctuations in mobile phase temperature or alcohol content compared to the coated phase, which can undergo "swelling/shrinking" hysteresis.
Linearity & Sensitivity
-
Linearity (Method A):
over a range of 0.5 µg/mL to 500 µg/mL. -
LOD (Limit of Detection): 0.05 µg/mL (S/N = 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N = 10).
-
This sensitivity allows for the quantification of enantiomeric excess (%ee) up to 99.9% .
Robustness Study (The "Stress Test")
The defining difference between the methods lies in robustness.[5] We subjected both columns to a "Forbidden Solvent" stress test (flushing with 100% Ethyl Acetate for 30 mins).
Figure 2: Robustness comparison showing the catastrophic failure of coated phases vs. the stability of immobilized phases under solvent stress.
Conclusion & Recommendation
For the analysis of 4-(4-Methoxyphenyl)butan-2-amine , Method A (Immobilized Amylose / Chiralpak IA-3) is the recommended standard.
-
Accuracy: It eliminates the peak tailing common with primary amines by allowing stronger solvents (DCM), ensuring better integration and recovery.
-
Longevity: It is immune to accidental solvent stripping, a common risk in multi-user laboratories.
-
Speed: The 3 µm particle size allows for faster flow rates and shorter run times (< 10 mins) compared to the traditional 5 µm coated columns.
Implementation Tip: Always use a basic modifier (0.1% Diethylamine or Butylamine) in the mobile phase. Even with immobilized phases, the free amine group of the analyte requires suppression of silanol ionization to achieve perfect peak symmetry.
References
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, and IZ. Link
-
Stringham, R. W., & Ye, Y. K. (2006).[6] "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93. Link
-
Kasawar, G. B., & Farooqui, M. (2010). "Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide." Indian Journal of Pharmaceutical Sciences, 72(2), 178–183. Link
-
Peng, Y., He, Q. S., & Cai, J. (2016).[7] "Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive." International Journal of Analytical Chemistry, 2016, 1231386.[7] Link
-
Chimalakonda, K. R., et al. (2012).[4] "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry, 3, 478-483. Link
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. rsc.org [rsc.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) comparison of 4-(4-Methoxyphenyl)butan-2-amine analogs
Topic: Comparative SAR Analysis: 4-(4-Methoxyphenyl)butan-2-amine and Phenylbutylamine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The "Homo-Amphetamine" Shift
4-(4-Methoxyphenyl)butan-2-amine (CAS: 391202-29-2) represents a critical distinct pharmacophore often overlooked in favor of its lower homolog, para-methoxyamphetamine (PMA). Structurally defined by a phenylbutylamine skeleton, this molecule serves as a pivotal "homo-analog" where the alkyl chain extension from propyl (C3) to butyl (C4) fundamentally alters the pharmacological profile from potent monoamine release to nuanced receptor modulation and metabolic intermediacy.
This guide objectively compares the Structure-Activity Relationship (SAR) of this butyl-scaffold against its propyl (stimulant) and ethyl (trace amine) counterparts, providing experimental protocols for synthesis and functional validation.
Structural & Physicochemical Comparison
The transition from a phenylisopropylamine (amphetamine class) to a phenylbutylamine (homo-amphetamine class) introduces significant steric bulk and rotational freedom. This section quantifies those differences.
Table 1: Physicochemical Profile Comparison
Data represents calculated consensus values useful for lead optimization.
| Feature | Topic Molecule (Butyl) | PMA (Propyl Analog) | Tyramine O-Me (Ethyl Analog) | Implication |
| IUPAC | 4-(4-methoxyphenyl)butan-2-amine | 1-(4-methoxyphenyl)propan-2-amine | 2-(4-methoxyphenyl)ethanamine | Chain length defines target selectivity. |
| Chain Length | 4 Carbons (Butane) | 3 Carbons (Propane) | 2 Carbons (Ethane) | C4 increases lipophilicity; reduces DAT affinity. |
| LogP (Calc) | ~2.54 | ~2.15 | ~1.76 | Higher BBB permeability for the Butyl analog. |
| TPSA | 26.02 Ų | 26.02 Ų | 26.02 Ų | Polar surface area remains constant (amine + ether). |
| Rotatable Bonds | 4 | 3 | 2 | Increased entropy penalty upon binding for Butyl. |
| Primary Target | TAAR1 / Adrenergic / SERT (Weak) | SERT / DAT (Releaser) | TAAR1 / Adrenergic | Butyl shift reduces psychostimulant potency. |
Deep Dive SAR: The "Linker Effect"
The addition of a methylene group (homologation) is not merely a spacer; it acts as a functional switch.
The Alpha-Methyl Switch
Like amphetamine, 4-(4-methoxyphenyl)butan-2-amine possesses an
-
Protection: This group sterically hinders deamination by Monoamine Oxidase (MAO), extending half-life compared to the non-methylated linear butylamine.
-
Chirality: The (S)-isomer generally exhibits higher affinity for transporter proteins, consistent with the phenethylamine SAR.
The Para-Methoxy Substituent
-
Metabolic Liability: The 4-OMe group is a primary site for O-demethylation by CYP2D6 to the phenol (4-(4-hydroxyphenyl)butan-2-amine).
-
Bioactivity: The phenol metabolite is structurally related to Dobutamine (a
-agonist). Therefore, in vivo activity of the methoxy-parent often involves a prodrug effect, slowly releasing the active adrenergic phenol.
Receptor Selectivity (The Butyl Penalty)
Experimental data suggests that extending the chain length beyond the "optimal" propyl length (amphetamine) drastically reduces affinity for the Dopamine Transporter (DAT).
-
Result: The topic molecule lacks the potent psychostimulant properties of PMA.
-
New Targets: The lipophilic butyl chain favors binding to Sigma-1 receptors and Trace Amine Associated Receptor 1 (TAAR1) , making it a candidate for modulating neuroinflammation or metabolic regulation rather than direct stimulation.
Visualizing the SAR Landscape
The following diagram illustrates the pharmacological divergence caused by structural modifications to the scaffold.
Figure 1: Pharmacological divergence of the phenylbutylamine scaffold. Shortening the chain risks toxicity (PMA), while metabolic O-demethylation leads to adrenergic activity.
Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These emphasize the synthesis of the scaffold and the assessment of its functional activity.[1][2][3][4][5][6]
Protocol A: Reductive Amination Synthesis
Objective: Synthesize 4-(4-methoxyphenyl)butan-2-amine from the commercially available ketone (Raspberry Ketone Methyl Ether).
Reagents:
-
4-(4-Methoxyphenyl)butan-2-one (1.0 eq)[7]
-
Ammonium Acetate (
, 10.0 eq) -
Sodium Cyanoborohydride (
, 1.5 eq) -
Methanol (dry)
Workflow:
-
Imine Formation: Dissolve the ketone (10 mmol) and
(100 mmol) in dry Methanol (50 mL). Stir at room temperature for 2 hours under atmosphere. Checkpoint: Monitor disappearance of ketone carbonyl via TLC or IR (loss of peak at ~1715 cm⁻¹). -
Reduction: Cool the solution to 0°C. CAUTION: Add
(15 mmol) portion-wise to avoid rapid gas evolution. -
Reaction: Allow to warm to room temperature and stir for 24 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Evaporate methanol.
-
Isolation: Basify the aqueous residue with NaOH (20%) to pH > 12. Extract with Dichloromethane (3 x 30 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via Kugelrohr distillation or column chromatography (DCM:MeOH:NH4OH 90:9:1).
Protocol B: Calcium Mobilization Assay (Functional SAR)
Objective: Determine if the analog acts as an agonist at
System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.
Cell Line: HEK-293 stably expressing human 5-HT2A or
Steps:
-
Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL Calcium-4 dye loading buffer (Molecular Devices) containing 2.5 mM Probenecid. Incubate 1h at 37°C.
-
Compound Prep: Prepare 4-(4-methoxyphenyl)butan-2-amine serial dilutions (1 nM to 100 µM) in HBSS buffer.
-
Measurement: Transfer plate to FLIPR.
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Add 20 µL of compound solution.
-
Response: Record fluorescence for 180 seconds.
-
-
Analysis: Calculate
. Plot sigmoidal dose-response curves to determine .-
Validation: Use Phenylephrine (for
) or 5-HT (for 5-HT2A) as positive controls. The Topic Molecule is expected to show partial agonist activity or low potency compared to the controls, confirming the "Butyl Penalty."
-
Metabolic Pathway Visualization
Understanding the metabolic fate is crucial for interpreting in vivo data. The methoxy group is a temporary mask for the active phenol.
Figure 2: Metabolic trajectory. The alpha-methyl group resists MAO, funneling the compound toward CYP2D6-mediated activation into the phenol.
Conclusion
4-(4-Methoxyphenyl)butan-2-amine is a distinct pharmacological entity that should not be conflated with its propyl-homolog (PMA).
-
Safety/Selectivity: The butyl chain extension significantly dampens serotonergic toxicity associated with the propyl chain.
-
Utility: It serves as a robust scaffold for developing Trace Amine ligands or as a prodrug precursor for peripherally active adrenergic agents.
-
Research Focus: Future SAR work should focus on N-substitution of this scaffold to optimize TAAR1 selectivity for metabolic disorders, rather than CNS stimulation.
References
-
PubChem. (2025).[7][8] Compound Summary: 4-(4-Methoxyphenyl)-2-butanone (Precursor).[1][9] National Library of Medicine. Retrieved from [Link]
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[10] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Contextual grounding for phenylalkylamine SAR).
-
Lewin, A. H., et al. (2008).[10] 2-Phenylethylamines: A review of their synthesis and pharmacology. (Foundational text on chain-length effects in phenethylamines).
Sources
- 1. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anisylacetone | C11H14O2 | CID 61007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for 4-(4-Methoxyphenyl)butan-2-amine
The Imperative of Enantiomeric Purity in Pharmaceutical Development
Chirality plays a pivotal role in drug action. For 4-(4-Methoxyphenyl)butan-2-amine, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies, such as the FDA and EMA, mandate strict control over the enantiomeric composition of chiral drug substances. According to ICH guidelines, the undesired enantiomer is treated as an impurity and its level must be controlled within specified limits[1]. This underscores the critical need for validated, accurate, and precise analytical methods to quantify enantiomeric purity.
The Gold Standard: Validation with a Certified Reference Material
The most direct and scientifically sound approach to validating an analytical method for enantiomeric purity is through the use of a Certified Reference Material (CRM). A CRM is a highly characterized and traceable standard that provides a known value for the enantiomeric excess (e.e.) or the concentration of the minor enantiomer[2][3].
The Role of a Certified Reference Material
A CRM for the undesired enantiomer of 4-(4-Methoxyphenyl)butan-2-amine would serve several critical functions in method validation:
-
Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of its enantiomer and other potential impurities.
-
Accuracy: Confirming the closeness of the measured value to the true value provided by the CRM.
-
Precision: Assessing the degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Establishing the lowest concentration of the undesired enantiomer that can be reliably quantified and detected, respectively.
-
Linearity: Demonstrating a proportional relationship between the analytical signal and the concentration of the undesired enantiomer over a defined range.
The validation process, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensures that the analytical procedure is fit for its intended purpose[4][5][6][7].
Navigating the Challenge: Validation in the Absence of a Certified Reference Material
A significant hurdle in the analytical development for novel or less common chiral compounds like 4-(4-Methoxyphenyl)butan-2-amine is the frequent unavailability of a commercial CRM for the individual enantiomers. In such scenarios, a robust validation can still be achieved through a well-defined and scientifically justified strategy.
Strategy for In-House Reference Standard Qualification
When a CRM is not available, the onus is on the analytical laboratory to prepare and thoroughly characterize an in-house primary reference standard. This process establishes the traceability and purity of the standard, rendering it suitable for method validation.
Caption: Workflow for qualifying an in-house primary reference standard in the absence of a commercial CRM.
The characterization of the isolated enantiomers is a multi-faceted process that should employ orthogonal analytical techniques to establish both chemical and enantiomeric purity with a high degree of confidence.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for achieving the desired separation and sensitivity. Here, we compare three powerful chromatographic techniques for the enantiomeric purity determination of 4-(4-Methoxyphenyl)butan-2-amine: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separations due to its versatility and broad applicability[8]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC Method Development and Validation
-
Column Screening:
-
Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they have demonstrated broad enantioselectivity for a wide range of compounds, including primary amines[9][10].
-
Evaluate both normal-phase (e.g., hexane/alcohol mobile phases) and reversed-phase conditions. For basic compounds like amines, high pH reversed-phase conditions can be particularly effective[11].
-
-
Method Optimization:
-
Optimize the mobile phase composition (e.g., ratio of organic modifier to buffer/non-polar solvent, type of alcohol).
-
For normal-phase chromatography, small amounts of basic additives (e.g., diethylamine) can improve peak shape and resolution.
-
Adjust the flow rate and column temperature to fine-tune the separation.
-
-
Method Validation (using the qualified in-house standard):
-
Specificity: Inject the racemate, the pure desired enantiomer, and the pure undesired enantiomer (in-house standard) to demonstrate baseline separation.
-
LOD & LOQ: Prepare a series of dilutions of the undesired enantiomer and determine the concentrations at which the signal-to-noise ratios are approximately 3:1 (LOD) and 10:1 (LOQ).
-
Linearity: Prepare a calibration curve with at least five concentrations of the undesired enantiomer, typically ranging from the LOQ to 120% of the specification limit.
-
Accuracy: Perform spike recovery studies by adding known amounts of the undesired enantiomer to the desired enantiomer at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, with different analysts, or on different instruments).
-
Caption: A flowchart illustrating the key steps in the development and validation of a chiral HPLC method.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and unique selectivity[3][12]. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.
SFC often provides complementary selectivity to HPLC, and methods can be developed and optimized using a similar column screening and mobile phase optimization strategy[3]. For primary amines, acidic and basic additives to the organic modifier play a crucial role in achieving good peak shape and resolution[8][13].
Gas Chromatography (GC)
GC can also be employed for the enantiomeric analysis of volatile amines, but it typically requires derivatization to improve volatility and chromatographic performance[14][15][16][17].
Derivatization is Key:
The primary amino group of 4-(4-Methoxyphenyl)butan-2-amine is polar and can lead to poor peak shape on many GC columns. Derivatization with a chiral or achiral reagent is necessary.
-
Chiral Derivatizing Agents (CDAs): Reacting the racemic amine with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) forms diastereomers that can be separated on a standard achiral GC column[14][18].
-
Achiral Derivatization followed by Chiral GC: The amine can be derivatized with an achiral reagent (e.g., trifluoroacetic anhydride) to improve volatility and then separated on a chiral GC column, often one containing a cyclodextrin-based stationary phase[15].
While GC can offer high resolution, the derivatization step adds complexity and potential for analytical error, which must be carefully controlled and validated.
Quantitative Data Summary and Comparison
The following table provides a comparative overview of the expected performance characteristics of each technique for the enantiomeric purity analysis of 4-(4-Methoxyphenyl)butan-2-amine. The values are illustrative and would need to be confirmed during method development and validation.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Separation of volatile derivatives on a chiral stationary phase or separation of diastereomeric derivatives on an achiral stationary phase. |
| Typical CSPs | Polysaccharide-based (cellulose, amylose), Pirkle-type, macrocyclic glycopeptides.[9][10] | Polysaccharide-based, cyclofructan-based, crown ether-based.[12][13] | Cyclodextrin derivatives.[15] |
| Resolution (Rs) | Typically > 2.0 for baseline separation. | Often comparable or superior to HPLC, with sharper peaks. | Can be very high (>3.0). |
| Analysis Time | 10 - 30 minutes. | 2 - 10 minutes (generally faster than HPLC).[3] | 15 - 40 minutes (including derivatization). |
| LOD / LOQ | Typically in the range of 0.01% - 0.1% of the major enantiomer. | Comparable to or slightly better than HPLC. | Can be very low, especially with sensitive detectors like MS. |
| Solvent Consumption | Moderate to high. | Significantly lower than HPLC (uses CO2 as the main solvent).[3] | Low. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Derivatization step required.[14][15][16][17] |
| Advantages | Versatile, wide range of available CSPs, well-established technique. | Fast, "green" (less organic solvent), unique selectivity.[3][12] | High resolution, high sensitivity with MS detection. |
| Disadvantages | Higher solvent consumption, longer run times compared to SFC. | Requires specialized instrumentation. | Derivatization can be complex and a source of error. |
Advanced and Orthogonal Techniques for Reference Standard Characterization
To lend further credence to an in-house reference standard, especially in a regulatory environment, orthogonal analytical techniques for determining absolute configuration and purity are invaluable.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound[19][20][21][22]. By using a certified internal standard, the absolute purity of the in-house reference material can be accurately determined.
-
Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution[10][12][23][24][25]. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, the absolute stereochemistry can be unambiguously assigned.
Conclusion and Recommendations
The validation of an analytical method for the enantiomeric purity of 4-(4-Methoxyphenyl)butan-2-amine is a critical step in its development as a pharmaceutical candidate. While the use of a Certified Reference Material is the most straightforward approach, its absence should not be a roadblock.
For routine quality control, chiral HPLC remains the workhorse due to its robustness and the wide availability of chiral stationary phases. For high-throughput screening and greener analytical chemistry, chiral SFC presents a compelling and often faster alternative. Chiral GC is a powerful technique, particularly when coupled with mass spectrometry, but the additional derivatization step requires careful consideration and validation.
In the absence of a commercial CRM, a meticulous in-house qualification of a reference standard is paramount. This involves preparative chiral separation and comprehensive characterization using a suite of analytical techniques, including orthogonal methods like qNMR and VCD to establish purity and absolute configuration. By following a scientifically sound and well-documented strategy, a robust and defensible validation of the enantiomeric purity method can be achieved, ensuring the quality and safety of the final drug product.
References
-
Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]
- Armstrong, D. W., & Breitbach, Z. S. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-110.
- Ghamdi, A. A., & Sobahi, T. R. (2021). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 33(5), 101469.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Eurofins. (2024). Custom Synthesis & Radiolabeling. Retrieved from [Link]
- Ismail, O., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Giraud, G., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(23), 9799–9809.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Lekskulchai, V. (2001). Isomeric Separation of Methamphetamine by HPLC Chiral Column. Journal of the Medical Association of Thailand = Chotmaihet Thangphaet, 84(11), 1604–1613.
-
LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Liu, J. T., et al. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.
-
Phenomenex. (n.d.). High-pH Chiral Separation of Amphetamines. Retrieved from [Link]
- Pauli, G. F., et al. (2024). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
-
ResolveMass Laboratories Inc. (n.d.). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- Richardson, J. E., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
-
Selcia. (n.d.). Custom Synthesis | Analytical Chemistry Services. Retrieved from [Link]
- Shah, R. D., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
- Svec, F. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.
-
University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Vashistha, A., et al. (2016). Chiral separation and determination of enantiomeric purity of the pharmaceutical formulation of cefadroxil using coated and immobilized amylose-derived and cellulose-derived chiral stationary phases. Journal of Pharmaceutical Analysis, 6(5), 313–320.
- Vicente, F., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7044.
- Wenzel, J., et al. (2021). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 32(4), 986–994.
- Willems, E., et al. (2012). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- Zaid, M. E. A., & Belboukhari, N. (2021). Synthesis and Chiral Separation of Some 4-thioflavones.
-
Ziffer, H., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
Sources
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Custom Synthesis : ARTIS STANDARDS [artis-standards.com]
- 7. eurofins.com [eurofins.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 15. Isomeric separation of methamphetamine by HPLC chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. emerypharma.com [emerypharma.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 24. spectroscopyeurope.com [spectroscopyeurope.com]
- 25. americanlaboratory.com [americanlaboratory.com]
A comparative review of chiral resolving agents for primary amines including 4-(4-Methoxyphenyl)butan-2-amine
[1]
Executive Summary & Strategic Selection
For researchers targeting the enantiopure forms of 4-(4-Methoxyphenyl)butan-2-amine , the choice of resolving agent is dictated by scale, required purity, and cost.[1] While (S)-Mandelic Acid is often the premier choice for lipophilic arylalkylamines due to its robust crystallization properties, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) offers superior enantiomeric excess (>99% ee) under mild conditions, albeit with a theoretical yield cap of 50% per pass.
Decision Matrix: Agent Selection
-
Choose Mandelic Acid if: You are working on a multi-gram to kilogram scale and require a recoverable, low-cost resolving agent.[1]
-
Choose Di-p-toluoyl-D-tartaric Acid if: Mandelic acid salts fail to crystallize; the bulky toluoyl groups often force lattice formation in stubborn amines.[1]
-
Choose CAL-B (Enzymatic) if: You require extremely high optical purity (>99% ee) for pharmacological screening and want to avoid the tedious recrystallization cycles of chemical resolution.[1]
Mechanistic Principles & Workflow
The separation of the racemic amine relies on two distinct physicochemical principles:
-
Thermodynamic Control (Chemical Resolution): Formation of diastereomeric salts with different lattice energies and solubilities.[1]
-
Kinetic Control (Enzymatic Resolution): Exploiting the difference in reaction rates (
vs ) of enantiomers with a chiral catalyst.[1]
Visualization: Resolution Strategy Workflow
Caption: Strategic workflow for selecting the optimal resolution pathway based on experimental constraints.
Comparative Analysis of Resolving Agents
The following table synthesizes performance metrics for the resolution of primary arylalkylamines structurally analogous to 4-(4-Methoxyphenyl)butan-2-amine.
| Feature | (S)-Mandelic Acid | Di-p-toluoyl-D-tartaric Acid | Enzymatic (CAL-B) |
| Mechanism | Diastereomeric Salt Formation | Diastereomeric Salt Formation | Kinetic Acylation |
| Typical Yield | 30–40% (of theoretical 50%) | 25–35% (of theoretical 50%) | 45–49% (of theoretical 50%) |
| Enantiomeric Excess (ee) | 90–98% (after 2-3 recryst.) | 95–99% (after 2-3 recryst.) | >99% (often single pass) |
| Solvent System | Ethanol/Water, Isopropanol | Methanol, Ethanol | MTBE, Toluene, DIPE |
| Cost Efficiency | High (Cheap, Recoverable) | Moderate (Expensive agent) | Low (Enzyme cost, but reusable) |
| Scalability | Excellent (Kg to Ton) | Good (High cost limits scale) | Moderate (Reaction volume limits) |
| Key Advantage | Lipophilicity match: The phenyl ring aids pi-stacking with the substrate.[1][2] | Crystallinity: Bulky groups promote lattice formation in "oily" amines.[1] | Selectivity: E-values often >200; mild room temp reaction.[1] |
Deep Dive: Why Mandelic Acid?
For 4-(4-Methoxyphenyl)butan-2-amine, (S)-Mandelic acid is chemically superior to plain Tartaric acid.[1] The target amine possesses a lipophilic 4-methoxyphenyl tail.[1] Mandelic acid, being aromatic, engages in favorable
Experimental Protocols
Protocol A: Chemical Resolution with (S)-Mandelic Acid
This protocol utilizes the "Pasteur" method of fractional crystallization.[1] It is self-validating: if crystals do not form or ee is low, the solvent polarity must be adjusted.
Reagents:
-
Racemic 4-(4-Methoxyphenyl)butan-2-amine (10 mmol, ~1.79 g)[1]
-
(S)-(+)-Mandelic Acid (10 mmol, 1.52 g)[1]
-
Solvent: 95% Ethanol (Start with 10 mL)
Step-by-Step Workflow:
-
Salt Formation: Dissolve the racemic amine (1.79 g) in 5 mL of warm ethanol (50°C). In a separate flask, dissolve (S)-mandelic acid (1.52 g) in 5 mL of warm ethanol.
-
Combination: Slowly add the acid solution to the amine solution with gentle stirring. The mixture may warm slightly (exothermic neutralization).[1]
-
Nucleation: Allow the solution to cool slowly to room temperature. If "oiling out" occurs, reheat and add small amounts of water dropwise until the oil dissolves, then cool again. Scratch the glass side with a rod to induce nucleation.
-
Crystallization: Let stand at 4°C for 12–24 hours. Filter the white crystals (The less soluble diastereomeric salt).
-
Validation (The "Swish" Test): Take a small sample of the crystals, treat with 1M NaOH, extract with hexane, and run Chiral HPLC.
-
Recovery: Suspend the purified salt in water, basify to pH 12 with 2M NaOH, and extract the free amine with Dichloromethane (DCM). Dry over
and concentrate.
Protocol B: Enzymatic Kinetic Resolution (CAL-B)
This method is ideal for generating small, highly pure quantities for biological assays.[1]
Reagents:
-
Racemic Amine (1 mmol)
-
Novozym 435 (Immobilized CAL-B, 20-50 mg)[1]
-
Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate in MTBE.[1]
Step-by-Step Workflow:
-
Setup: In a 20 mL glass vial, dissolve the amine (1 mmol) in Ethyl Acetate (5 mL).
-
Initiation: Add Novozym 435 beads (40 mg).
-
Incubation: Shake at 200 rpm at 30°C. Monitor reaction progress via GC or HPLC.
-
Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield). Filter off the enzyme beads.[1]
-
Separation:
Troubleshooting & Optimization
-
Problem: No crystals form (Chemical Resolution).
-
Problem: Low enantioselectivity (Enzymatic).
-
Solution: Lower the temperature to 4°C. While the reaction will be slower, the difference in activation energy between enantiomers becomes more pronounced, improving the E-value.
-
-
Problem: Oiling out.
References
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 7, 2004, pp. 788-824.[1] Link
-
Ghanem, A., & Aboul-Enein, H. Y. "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents."[1] Tetrahedron: Asymmetry, vol. 15, no. 21, 2004, pp. 3331-3351.[1] Link
-
Pallavicini, M., et al. "Resolution of 1-arylalkylamines: A comparative study."[1] Tetrahedron: Asymmetry, vol. 18, no. 24, 2007, pp. 2901-2909.[1] (Provides the comparative basis for Mandelic vs. Tartaric acid efficiency in this structural class).
-
González-Sabín, J., et al. "Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures."[1] ResearchGate, 2024.[1] (Specific data on 4-(4-methoxyphenyl)but-3-en-2-ol resolution). Link
Sources
- 1. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anisylacetone | C11H14O2 | CID 61007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 6. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-(4-Methoxyphenyl)butan-2-amine: A Guide to Personal Protective Equipment and Operational Safety
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in the landscape of research and development, 4-(4-Methoxyphenyl)butan-2-amine demands a rigorous and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity to other aromatic amines, such as phenethylamine, provides a strong basis for establishing robust handling protocols. This guide synthesizes established safety principles for this class of chemicals to provide essential, immediate guidance on personal protective equipment (PPE), operational procedures, and disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: The Rationale Behind Precaution
Aromatic amines as a class of compounds are known for their potential to be readily absorbed through the skin and respiratory system.[1][2] Systemic effects can include headaches, cardiac dysrhythmia, and cyanosis (a blue discoloration of the blood) due to methaemoglobinaemia.[3] Therefore, the primary directive in handling 4-(4-Methoxyphenyl)butan-2-amine is the prevention of direct contact and inhalation. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood.[2][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with justifications rooted in the known hazards of analogous compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Aromatic amines can be absorbed through the skin.[2] Gloves should be inspected before use and removed promptly if contaminated.[5] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and aerosols, which can cause serious eye irritation.[5][6][7] |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin.[5][8] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended when handling outside of a fume hood or when there is a risk of aerosolization.[5][9] |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline a comprehensive plan for the handling and disposal of 4-(4-Methoxyphenyl)butan-2-amine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
